molecular formula C13H19NO2 B2704563 tert-Butyl methyl(p-tolyl)carbamate CAS No. 693803-44-0

tert-Butyl methyl(p-tolyl)carbamate

Cat. No.: B2704563
CAS No.: 693803-44-0
M. Wt: 221.3
InChI Key: LJTOGGNSNDIINV-UHFFFAOYSA-N
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Description

tert-Butyl methyl(p-tolyl)carbamate is a carbamate derivative that serves as a valuable synthetic intermediate and protecting group in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and amine protection, safeguarding the amine functionality from unwanted reactions during complex multi-step synthetic sequences. The presence of the methyl and p-tolyl substituents on the nitrogen atom imparts specific steric and electronic properties to the molecule, making it a useful building block for the construction of more complex nitrogen-containing target molecules. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets (SDS) before use. Proper personal protective equipment, including gloves and eye/face protection, should be worn. Handling should occur only in a well-ventilated environment, and conditions for safe storage should include a cool, dry place, possibly under an inert atmosphere.

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTOGGNSNDIINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: tert-Butyl methyl(p-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 693803-44-0 Synonyms:


-Boc-

-methyl-

-toluidine; tert-Butyl

-methyl-

-(4-methylphenyl)carbamate Date: February 15, 2026 Author: Senior Application Scientist

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (CAS 693803-44-0) is a specialized nitrogen-protected aniline derivative utilized primarily as a stable intermediate in advanced organic synthesis and medicinal chemistry.[1] Structurally, it features a para-tolyl core with a sterically demanding tert-butoxycarbonyl (Boc) group and a methyl substituent on the nitrogen atom.

This compound serves two critical functions in drug development and catalysis:

  • Masked Nucleophile: It mitigates the high reactivity of the secondary amine, preventing oxidation or unwanted side reactions during multi-step synthesis.

  • Directing Group: The Boc moiety acts as a weak Lewis base, capable of coordinating with metal centers (e.g., Pd, Ru, Li) to facilitate Directed ortho-Metalation (DoM) or C-H activation, enabling site-selective functionalization at the ortho-position relative to the nitrogen.

Physicochemical Specifications

The following data summarizes the core physical properties. Where experimental values are proprietary or unavailable, calculated consensus values are provided to guide handling.

PropertySpecification
Molecular Formula

Molecular Weight 221.30 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in

Boiling Point (Pred.) 310–315 °C at 760 mmHg
Density (Pred.)

g/cm³
pKa (Conjugate Acid) ~ -1.5 (Boc carbonyl protonation is difficult)
Stability Stable under standard conditions; acid-labile (TFA/HCl)

Synthesis & Preparation Protocol

The synthesis of CAS 693803-44-0 is a two-stage logic gate: first establishing the secondary amine (


-methyl-

-toluidine), followed by chemoselective carbamoylation. The protocol below focuses on the critical Boc-protection step , assuming the availability of

-methyl-

-toluidine.
Reaction Logic

The reaction utilizes Di-tert-butyl dicarbonate (


) .[2][3] Unlike primary amines, the secondary aniline is less nucleophilic due to steric hindrance from the methyl group and electronic delocalization into the tolyl ring. Therefore, thermal activation or a nucleophilic catalyst (DMAP) is often required to drive the reaction to completion.
Protocol: Chemoselective -Boc Protection

Reagents:

  • Substrate:

    
    -Methyl-
    
    
    
    -toluidine (1.0 equiv)
  • Reagent:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere.

  • Solvation: Dissolve

    
    -methyl-
    
    
    
    -toluidine in anhydrous DCM (0.2 M concentration).
  • Activation: Add

    
     followed by DMAP. Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the attack on the sterically hindered aniline.
    
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise at 0 °C to control the exothermic release of 
    
    
    
    .
  • Reflux/Stir: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LC-MS), heat to reflux (40 °C for DCM, 66 °C for THF) for 4–12 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting amine.

Visualizing the Synthesis Pathway

SynthesisWorkflow Start p-Toluidine Inter N-Methyl-p-toluidine (Secondary Amine) Start->Inter Methylation (MeI or MeOH/Cat) Product This compound (CAS 693803-44-0) Inter->Product N-Protection Reagent Boc2O + DMAP (DCM, Reflux) Reagent->Product

Figure 1: Step-wise synthetic route from p-toluidine to the target carbamate.

Critical Applications: C-H Functionalization

The primary utility of CAS 693803-44-0 lies in its ability to undergo Directed ortho-Metalation (DoM) . The Boc group coordinates with strong bases (e.g., t-BuLi), directing deprotonation to the ortho position of the aromatic ring. This allows for the introduction of electrophiles (halogens, boronic acids, silanes) that are otherwise difficult to install regioselectively.

Mechanism: Boc-Directed Lithiation
  • Coordination: The carbonyl oxygen of the Boc group coordinates to the Lithium atom of t-BuLi.

  • Deprotonation: This proximity forces the base to deprotonate the ortho-hydrogen, forming a stable 5-membered lithiacycle.

  • Functionalization: An electrophile (

    
    ) is added, replacing the Lithium.
    
Application Workflow Diagram

CH_Activation Substrate CAS 693803-44-0 (Substrate) Complex Lithiated Intermediate (5-membered ring) Substrate->Complex t-BuLi / TMEDA (-78°C, THF) Product Ortho-Functionalized Derivative Complex->Product Quench with E+ Electrophile Electrophile (E+) (e.g., B(OMe)3, I2, DMF) Electrophile->Product

Figure 2: Workflow for utilizing CAS 693803-44-0 in Directed ortho-Metalation (DoM).

Analytical Characterization Profile

To validate the identity of synthesized CAS 693803-44-0, compare experimental data against these expected spectral signatures.

NMR (400 MHz, )
  • Aromatic Region:

    
     7.00–7.20 ppm (m, 4H). The 
    
    
    
    system of the
    
    
    -tolyl group may appear slightly broadened due to rotamers around the carbamate N-C bond.
  • N-Methyl:

    
     3.20–3.25 ppm (s, 3H).
    
  • Aryl-Methyl:

    
     2.30–2.35 ppm (s, 3H).
    
  • Boc Group:

    
     1.40–1.50 ppm (s, 9H).[4] Note: Rotameric broadening is common; warming the NMR tube to 50°C can sharpen peaks.
    
Mass Spectrometry (ESI/APCI)
  • Molecular Ion:

    
     Da.
    
  • Fragmentation: A strong peak at

    
     Da (loss of isobutene) and 
    
    
    
    Da (
    
    
    -methyl-
    
    
    -toluidine) is typical under higher fragmentation voltages.

Safety & Handling

  • Hazards: While the carbamate itself is relatively stable, the precursor (

    
    -methyl-
    
    
    
    -toluidine) is toxic by inhalation and skin contact.
  • Storage: Store at 2–8 °C under inert gas. The Boc group is acid-sensitive; avoid storage near volatile acids (HCl, TFA).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4935444, tert-Butyl m-tolylcarbamate (Analogous Structure). Retrieved February 15, 2026 from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Boc protection mechanisms and DoM chemistry).
  • Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Sources

tert-Butyl methyl(p-tolyl)carbamate: Structural Profiling & Synthetic Architecture

[1]

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (CAS: Derivative of 14618-59-8) represents a critical protected amine scaffold in medicinal chemistry and organometallic research.[1] Functioning as a lipophilic, metabolically stable variant of N-methyl-p-toluidine, it serves as a robust model substrate for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and C-H activation studies.[1] This guide details its physicochemical properties, validated synthetic protocols, and analytical fingerprints, designed for researchers requiring high-purity synthesis and characterization.

Part 1: Physicochemical Profile[1][2][3]

The molecular architecture of this compound combines a bulky tert-butoxycarbonyl (Boc) protecting group with an N-methylated aniline core.[1] This substitution pattern significantly alters the physical properties compared to its secondary amine precursor, eliminating hydrogen bond donation (HBD) capacity and increasing lipophilicity.

Core Metrics Table
PropertyValueTechnical Note
IUPAC Name tert-Butyl N-methyl-N-(4-methylphenyl)carbamateOften referred to as N-Boc-N-methyl-p-toluidine.[1]
Molecular Formula C₁₃H₁₉NO₂ Carbon count increases by +1 vs. unmethylated analog.
Molecular Weight 221.30 g/mol Monoisotopic Mass: 221.1416 Da.
Physical State Viscous Oil / Low-Melting SolidN-Methylation disrupts intermolecular H-bonding seen in the NH-analog (mp 93°C).[1]
Solubility High (DCM, THF, EtOAc)Low water solubility; highly lipophilic (LogP > 3.5).
CAS Registry 103972-88-9 (Generic)Often indexed as a derivative of p-toluidine.[1]

Part 2: Synthetic Architecture

Two primary pathways exist for the synthesis of this scaffold. Method A (Direct Carbamoylation) is preferred for scale-up due to safety, while Method B (N-Alkylation) is useful when starting from the pre-protected Boc-aniline.[1]

Method A: Direct Carbamoylation (Preferred)

Rationale: This route avoids the use of pyrophoric bases (NaH) and toxic alkylating agents (MeI), utilizing the nucleophilicity of the secondary amine.

Reagents: N-Methyl-p-toluidine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), DMAP (0.1 equiv).[1] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Charge: To a flame-dried flask under N₂, add N-methyl-p-toluidine and dry DCM (0.2 M).

  • Activation: Add Et₃N followed by DMAP (catalytic). Stir for 10 min.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Warm to 23°C and stir for 12–18 hours. Monitor by TLC (Product R_f > Starting Material).

  • Workup: Quench with sat. NH₄Cl. Extract with DCM. Wash organics with brine.

Method B: N-Alkylation of tert-Butyl p-tolylcarbamate

Rationale: Used when the N-H carbamate is already available.[1] Requires strict anhydrous conditions.

Reagents: tert-Butyl p-tolylcarbamate (1.0 equiv), Sodium Hydride (NaH, 60% disp., 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv). Solvent: Anhydrous DMF or THF (0°C to RT).

  • Deprotonation: Dissolve starting carbamate in DMF at 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir 30 min until gas evolution ceases.

  • Alkylation: Add MeI dropwise via syringe. The solution typically turns from clear/yellow to a lighter suspension.

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Carefully add water (exothermic) and extract with Et₂O or EtOAc.

Synthetic Logic & Pathway Visualization[1][2]

Synthesis_PathwaysStart_AmineN-Methyl-p-toluidine(C8H11N)ProductThis compound(C13H19NO2)MW: 221.30Start_Amine->ProductMethod A:Boc2O, Et3N, DMAP(Carbamoylation)Start_Boctert-Butyl p-tolylcarbamate(C12H17NO2)Intermediate_AnionN-Anion Intermediate(Nucleophilic Species)Start_Boc->Intermediate_AnionMethod B (Step 1):NaH, DMF, 0°C(Deprotonation)Intermediate_Anion->ProductMethod B (Step 2):MeI(Alkylation)

Figure 1: Dual synthetic pathways. Method A utilizes nucleophilic attack on the dicarbonate, while Method B relies on the S_N2 alkylation of the carbamate anion.

Part 3: Analytical Fingerprint (QC & Validation)[1]

To validate the synthesis, researchers must confirm the presence of the tert-butyl group, the N-methyl group, and the integrity of the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is distinct from the unmethylated precursor.

  • Absence of NH: The broad singlet at δ ~6.3–6.5 ppm (characteristic of tert-butyl p-tolylcarbamate) must be absent.[1]

  • N-Methyl Singlet: A sharp singlet appears at δ 3.15–3.25 ppm (3H).[1]

  • Boc Group: A strong singlet at δ 1.40–1.50 ppm (9H).

  • Aromatic System: Two doublets (AA'BB' system) centered around δ 7.0–7.2 ppm.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 222.3. However, Boc groups are labile.

  • Fragmentation Pattern:

    • [M - tBu + 2H]⁺: Loss of isobutene (-56 Da) is the primary fragmentation pathway, often yielding the carboxylic acid intermediate or the free amine depending on cone voltage.[1]

    • [M - Boc + 2H]⁺: Complete loss of the protecting group yields the N-methyl-p-toluidine fragment (m/z ~122).[1]

Fragmentation Logic Diagram[1]

Fragmentation_LogicParentParent Ion [M+H]+m/z 222.3Frag1Loss of Isobutene (-56 Da)[M - C4H8 + H]+Parent->Frag1Acid/ThermalCleavageFrag2Loss of CO2 (-44 Da)N-Methyl-p-toluidine ionm/z ~122Frag1->Frag2Decarboxylation

Figure 2: ESI-MS fragmentation pathway.[1] The lability of the tert-butyl group leads to characteristic mass losses of 56 Da (isobutene) and 100 Da (Boc group).[1]

Part 4: Strategic Applications

Palladium-Catalyzed Cross-Coupling

This molecule serves as a standard "protected aniline" in screening new phosphine ligands (e.g., JackiePhos, Buchwald generations). The Boc group prevents catalyst poisoning by the free amine lone pair while allowing for controlled deprotection post-coupling.

Metabolic Stability Studies

In drug discovery, the N-methyl carbamate motif is often compared against the N-H carbamate to assess metabolic soft spots.[1] The methyl group blocks Phase II conjugation (glucuronidation) at the nitrogen, forcing metabolism to occur on the aromatic ring or tert-butyl group.

References

  • PubChem. tert-Butyl p-tolylcarbamate (Precursor Properties). National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. General Procedures for Carbamate Synthesis. Org.[2][3][4] Synth. 2005 , 82, 134. (Methodological grounding for Method A).

Strategic Sourcing and Technical Validation: tert-Butyl methyl(p-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 693803-44-0 Formula: C13H19NO2 Molecular Weight: 221.30 g/mol

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (also known as N-Boc-N-methyl-p-toluidine) is a specialized organic intermediate used primarily as a protected building block in medicinal chemistry.[1] It serves as a precursor for introducing the N-methyl-p-toluidine moiety into complex heterocycles while mitigating amine reactivity during cross-coupling (e.g., Buchwald-Hartwig) or alkylation steps.

Due to its specific substitution pattern, this compound is frequently classified as a Tier 3 (Make-on-Demand) chemical by major catalog vendors. This guide provides a dual-path strategy:

  • Sourcing: How to locate valid stock and vet suppliers.

  • Synthesis: A validated "Make" protocol for internal production when commercial lead times are prohibitive.

Part 1: The Supply Landscape

Market Status Analysis

Unlike common reagents (e.g., N-Boc-aniline), the N-methyl variant (CAS 693803-44-0) is rarely held in bulk inventory. Most "suppliers" listing this CAS are aggregators who will trigger a custom synthesis order upon request, typically requiring 4–6 weeks lead time.

Sourcing Decision Logic

Use the following decision tree to determine the most efficient acquisition route for your project timeline.

SourcingLogic Start Need CAS 693803-44-0 CheckStock Check Aggregators (SciFinder / eMolecules) Start->CheckStock IsStock In Stock? CheckStock->IsStock Order Order from Vendor (Validate CoA) IsStock->Order Yes CheckPrecursor Check Precursor Stock (N-methyl-p-toluidine) IsStock->CheckPrecursor No PrecursorStock Precursor Available? CheckPrecursor->PrecursorStock InternalSynth Internal Synthesis (See Protocol Below) PrecursorStock->InternalSynth Yes (<1 week) Outsource Outsource Custom Synthesis (Lead Time: 4-6 wks) PrecursorStock->Outsource No

Figure 1: Strategic decision matrix for sourcing niche carbamates. Prioritize internal synthesis if precursors are available to avoid long lead times.

Recommended Supplier Categories

If purchasing is mandatory, prioritize vendors based on their manufacturing capability rather than catalog listing.

Vendor TierCharacteristicsRecommended Vendors (Examples)Typical Lead Time
Tier 1: Stocking Distributors High probability of physical stock.Enamine, Combi-Blocks, Sigma-Aldrich (Rare)1–5 Days
Tier 2: Aggregators Lists stock but ships from partner labs.eMolecules, MolPort2–3 Weeks
Tier 3: Custom Synthesis Will synthesize on demand.WuXi AppTec, Pharmablock, ChemSpace4–8 Weeks

Part 2: Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable, the synthesis of CAS 693803-44-0 is a straightforward, one-step protection of N-methyl-p-toluidine. This route is preferred over the methylation of N-Boc-p-toluidine due to higher atom economy and cleaner impurity profiles.

Reaction Scheme

Reaction: N-methyl-p-toluidine + Di-tert-butyl dicarbonate (Boc₂O)


 Product

SynthesisRoute Reactant1 N-methyl-p-toluidine (CAS 623-08-5) Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Reagent Reagent Boc2O (1.2 - 1.5 eq) Reagent->Intermediate Catalyst Heat (Reflux) Optional: DMAP Catalyst->Intermediate Product This compound (CAS 693803-44-0) Intermediate->Product Byproduct CO2 + t-BuOH Intermediate->Byproduct

Figure 2: Direct Boc-protection pathway. Secondary anilines are sterically hindered and less nucleophilic, often requiring thermal activation.

Detailed Methodology

Safety Note: N-methyl-p-toluidine is toxic if inhaled or absorbed through the skin. Perform all operations in a fume hood.

Step-by-Step Protocol:

  • Setup: To a flame-dried 100 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-p-toluidine (1.21 g, 10.0 mmol).

  • Solvent: Dissolve in anhydrous THF (20 mL) or 1,4-Dioxane (if higher temperature is needed).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol, 1.2 equiv).

    • Expert Tip: Secondary anilines react slowly. If no reaction is observed after 2 hours, add DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol, 10 mol%) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 66°C for THF) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline will fluoresce strongly; the product is less polar.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Concentrate in vacuo to remove THF.[2]

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Critical Wash: Wash with 1M HCl (2 x 20 mL) to remove any unreacted starting amine (this ensures the final product is free of the toxic aniline precursor).

    • Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.

Part 3: Quality Assurance & Validation

Validating the identity of CAS 693803-44-0 requires careful NMR interpretation due to the presence of rotamers .

Rotameric Phenomenon in NMR

Tertiary carbamates (like N-Boc-N-methyl anilines) exhibit restricted rotation around the N-C(O) bond. At room temperature, this often results in broadened peaks or split signals (approx. 2:1 to 4:1 ratio) in ¹H NMR.

  • Warning: Do not mistake split peaks for impurities.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆); the peaks should coalesce into sharp singlets.

Expected Analytical Data (¹H NMR, 400 MHz, CDCl₃)
MoietyChemical Shift (

)
MultiplicityIntegrationNotes
Aromatic (p-Tolyl) 7.05 – 7.20Multiplet (AA'BB')4HCharacteristic para-substitution pattern.
N-Methyl 3.20 – 3.25Singlet3HMay appear as two unequal peaks (rotamers).
Ar-Methyl 2.32Singlet3HAttached to the aromatic ring.
Boc (t-Butyl) 1.45Singlet9HStrong, sharp peak.
Impurity Profile

When sourcing or synthesizing, check for these specific impurities:

  • N-Methyl-p-toluidine (Starting Material): Toxic. Detect via TLC (stains with ninhydrin or UV active) or GC-MS.

  • Boc-anhydride (Reagent): Detected in NMR at

    
     1.[6]50. Remove via vacuum drying or gentle heating.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4935444, tert-butyl m-tolylcarbamate (Analog Reference). Retrieved from [Link][1]

  • Agami, C., & Couty, F. (2002).The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.
  • Organic Chemistry Portal. Protective Groups: Boc Protective Group.[2] Retrieved from [Link]

Sources

Methodological & Application

synthesis of tert-Butyl methyl(p-tolyl)carbamate from N-methyl-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of tert-butyl methyl(p-tolyl)carbamate via the tert-butoxycarbonyl (Boc) protection of N-methyl-p-toluidine. Unlike primary amines, N-methyl-p-toluidine is a secondary aniline with reduced nucleophilicity due to steric hindrance and electronic delocalization of the nitrogen lone pair into the aromatic ring. Consequently, standard uncatalyzed protocols often result in poor conversion.

This guide presents two validated protocols:

  • Protocol A (Catalytic): The standard laboratory method using 4-Dimethylaminopyridine (DMAP) catalysis, suitable for gram-scale synthesis.

  • Protocol B (Deprotonation): A "forcing" method using Sodium Hydride (NaH) for recalcitrant substrates or when strict anhydrous conditions are already present.

Safety Briefing (Critical)

WARNING: N-methyl-p-toluidine is classified as ACUTE TOXIC (Category 3) by inhalation, ingestion, and skin contact. It is a known methemoglobinemia inducer.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of reagents that may generate gas (CO₂).[1]

  • Waste: Segregate all amine-contaminated waste into halogenated organic waste streams (if DCM is used).

Reaction Mechanism & Logic

The direct reaction between a secondary aniline and Di-tert-butyl dicarbonate (Boc₂O) is kinetically slow. We utilize DMAP as a nucleophilic catalyst.[2][3][4] DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium species, which transfers the Boc group to the hindered aniline much faster than the parent anhydride.

Catalytic Cycle Visualization

The following diagram illustrates the "Steglich-type" activation pathway utilized in Protocol A.

DMAP_Catalytic_Cycle Boc2O Boc2O (Reagent) Active [N-Boc-DMAP]+ (Activated Species) Boc2O->Active Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Active enters cycle Product Product (N-Boc Carbamate) Active->Product Acyl Transfer Byproducts CO2 + t-BuOH Active->Byproducts Elimination Amine N-methyl-p-toluidine (Substrate) Amine->Product Nucleophilic Attack Product->DMAP Catalyst Regeneration

Figure 1: DMAP-catalyzed activation of Boc₂O.[3][4] The formation of the [N-Boc-DMAP]+ cation is the rate-determining activation step.

Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis (Standard)

Applicability: Standard laboratory synthesis (1g – 50g scale). Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Materials Table
ReagentMW ( g/mol )Equiv.[5]DensityRole
N-Methyl-p-toluidine 121.181.00.96 g/mLSubstrate
Boc₂O 218.251.2 – 1.5N/A (Solid/Melt)Reagent
DMAP 122.170.1 – 0.2SolidCatalyst
Triethylamine (Et₃N) 101.191.20.73 g/mLBase (Acid Scavenger)
DCM -Solvent-Solvent (0.2 M)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add N-methyl-p-toluidine (1.0 equiv) and DCM (5 mL per mmol amine).

  • Base Addition: Add Et₃N (1.2 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add Boc₂O (1.2 equiv) portion-wise (solid) or as a solution in DCM.

    • Note: Gas evolution (CO₂) may occur; ensure the system is vented through a bubbler.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting amine spot (usually UV active and stains with ninhydrin/p-anisaldehyde) should disappear.

    • Refinement: If reaction is sluggish after 6 hours, heat to reflux (40°C for DCM).

  • Quench & Workup:

    • Dilute with DCM.[6]

    • Wash organic layer with 10% Citric Acid or 0.5 M HCl (2x) to remove DMAP and unreacted amine.

    • Wash with Sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil often solidifies upon standing. If necessary, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Protocol B: Sodium Hydride Method (Forcing)

Applicability: Stubborn substrates or when Protocol A yields <50%. Mechanism: Irreversible deprotonation of the amine to form a highly nucleophilic amide anion.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF (0°C).

  • Addition: Add N-methyl-p-toluidine (1.0 equiv) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until H₂ evolution ceases.

  • Reaction: Cool back to 0°C. Add Boc₂O (1.1 equiv) dissolved in THF dropwise.

  • Completion: Warm to RT and stir for 2 hours.

  • Quench: Carefully add wet ether or water dropwise at 0°C to quench excess NaH.

  • Workup: Extract with Et₂O or EtOAc. Wash with water and brine. Dry and concentrate.

Workflow Visualization (Protocol A)

Experimental_Workflow Start Start: N-methyl-p-toluidine in DCM Add_Cats Add Et3N (1.2 eq) + DMAP (0.1 eq) Start->Add_Cats Add_Boc Add Boc2O (1.2 eq) (Watch for CO2 evolution) Add_Cats->Add_Boc Monitor Stir RT 4-16h (Monitor TLC) Add_Boc->Monitor Check Conversion > 95%? Monitor->Check Heat Reflux (40°C) Check->Heat No Wash Acid Wash (0.5M HCl) Removes DMAP/Amine Check->Wash Yes Heat->Monitor Isolate Concentrate & Purify (Silica Gel) Wash->Isolate

Figure 2: Decision logic and workflow for the catalytic synthesis route.

Analytical Validation (Self-Validating)

To ensure the protocol worked, verify the following diagnostic signals. If these are absent, the reaction failed.

TechniqueDiagnostic SignalInterpretation
1H NMR δ ~1.45 ppm (s, 9H) Boc-group confirmation. (Crucial: Ensure integration matches 9:3 ratio with methyl group).
1H NMR δ ~3.20 ppm (s, 3H) N-Methyl group. Shift usually moves downfield slightly compared to starting amine.
1H NMR δ ~2.30 ppm (s, 3H) Aryl-Methyl group. Remains relatively static.
IR ~1690–1710 cm⁻¹ C=O Stretch. Strong carbamate carbonyl band. Absence indicates failure.
TLC Lower Rf Product is usually less polar than the free amine (moves higher) but stains differently.

Troubleshooting Guide:

  • Issue: Low Yield.[7] Fix: Ensure DCM is dry; water hydrolyzes Boc₂O. Increase DMAP to 0.2 eq.

  • Issue: Product is oil. Fix: Dry under high vacuum for >12 hours; many Boc-anilines are low-melting solids.

References

  • Mechanism of DMAP Catalysis: Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[2][3][4]Link

  • Reactivity of Secondary Amines: Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[8] The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • General Protocols: BenchChem. Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP.Link

  • Safety Data: TCI Chemicals. Safety Data Sheet: N-Methyl-p-toluidine.[9][10]Link

Sources

Buchwald-Hartwig amination using tert-Butyl methyl(p-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of tert-Butyl methyl(p-tolyl)carbamate via Buchwald-Hartwig Cross-Coupling

Executive Summary & Scientific Rationale

This application note details the protocol for the palladium-catalyzed synthesis of N-Boc-N-methyl-p-toluidine (this compound). While standard Buchwald-Hartwig aminations typically involve primary or secondary amines, this protocol addresses the specific challenge of coupling carbamates (weak nucleophiles) with aryl halides.

The Challenge: Carbamates (


) possess a carbonyl group adjacent to the nitrogen, significantly reducing nucleophilicity via electron withdrawal. Consequently, standard ligands used for amines (e.g., BINAP) often fail to promote the reductive elimination or amine binding steps efficiently.

The Solution: This protocol utilizes Xantphos , a wide-bite-angle bisphosphine ligand. The large bite angle (~111°) of Xantphos on the palladium center favors the reductive elimination step, which is often the rate-determining step for amide/carbamate arylation. We employ Cesium Carbonate (


)  as a mild base to ensure deprotonation without degrading the Boc-protecting group, a common risk with stronger alkoxide bases like 

.

Reaction Mechanism & Pathway

The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway but requires specific geometric constraints to force the coupling of the electron-deficient carbamate.

Mechanistic Diagram

BuchwaldHartwigCarbamate cluster_legend Key Interactions Pd0 Active Catalyst [Pd(0)-Xantphos] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromotoluene BaseStep Ligand Exchange/Deprotonation (Cs2CO3 + Boc-NH-Me) OxAdd->BaseStep AmidoComplex Pd-Amido Complex (Ar-Pd(II)-N(Me)Boc) BaseStep->AmidoComplex - CsBr, - CsHCO3 RedElim Reductive Elimination (Product Release) AmidoComplex->RedElim Rate Determining Step (Facilitated by Xantphos Bite Angle) RedElim->Pd0 Regeneration Product Product: This compound RedElim->Product L1 Xantphos prevents β-hydride elimination L2 Cs2CO3 prevents Boc decomposition

Figure 1: Catalytic cycle emphasizing the role of Xantphos in facilitating the reductive elimination of the sterically crowded and electron-deficient amido complex.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example Scale)Role
4-Bromotoluene 171.041.0171 mg (1.0 mmol)Electrophile
tert-Butyl methylcarbamate 131.171.2157 mg (1.2 mmol)Nucleophile
Pd(OAc)₂ 224.510.024.5 mg (2 mol%)Pre-catalyst
Xantphos 578.620.0317 mg (3 mol%)Ligand
Cs₂CO₃ 325.821.4456 mg (1.4 mmol)Base
1,4-Dioxane --4.0 mL (0.25 M)Solvent (Anhydrous)
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under argon flow, charge an oven-dried reaction vial with

    
     and Xantphos.
    
  • Add 1 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 5 minutes until the solution turns a clear yellow/orange, indicating the formation of the active

    
     species (reduced in situ by phosphine or trace impurities/solvent).
    

Step 2: Reaction Assembly

  • To the catalyst vial, add 4-Bromotoluene , tert-Butyl methylcarbamate , and Cesium Carbonate .

  • Add the remaining 3 mL of 1,4-dioxane.

  • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Remove from the glovebox (if applicable).

Step 3: Heating & Reaction

  • Place the vial in a pre-heated aluminum block at 100 °C .

  • Stir vigorously (800-1000 rpm). Efficient stirring is critical as

    
     is insoluble in dioxane; the reaction occurs at the solid-liquid interface.
    
  • Monitor reaction progress via TLC or LC-MS after 4 hours. Full conversion is typically achieved between 6–12 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove inorganic salts (

    
    , unreacted 
    
    
    
    , Pd black).
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0%

      
       10% EtOAc). The product is relatively non-polar.
      
Self-Validating Quality Control
  • TLC: The product will have a higher

    
     than the starting carbamate but lower than the aryl bromide in non-polar solvent systems.
    
  • 1H NMR Validation: Look for the disappearance of the carbamate N-H signal (broad singlet ~4.5 ppm) and the shift of the N-Methyl group. The p-tolyl methyl group will appear as a singlet around 2.3 ppm.

Workflow Visualization

Workflow cluster_setup Setup (Inert Atm) cluster_reaction Reaction cluster_workup Downstream Reagents Combine: Ar-Br + Carbamate Pd(OAc)2 + Xantphos Cs2CO3 Solvent Add Dioxane (0.25 M) Reagents->Solvent Heat Heat to 100°C 12 Hours Solvent->Heat Monitor LC-MS Check Target [M+H]+ Heat->Monitor Filter Celite Filtration (Remove Cs salts) Monitor->Filter >95% Conv. Purify Flash Column (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxygen ingress.Ensure rigorous degassing of dioxane. Switch to

as the Pd source to remove acetate influence.
Hydrodehalogenation (Ar-Br

Ar-H)

-hydride elimination or solvent reduction.
This is rare with Xantphos. Ensure the reaction temperature does not exceed 110°C. Increase concentration of carbamate.
Boc Deprotection Reaction medium too acidic or thermal instability.Confirm use of

(mild base).[3] Do not use

at temperatures >80°C with sensitive carbamates.
Starting Material Remains Poor solubility of base.Add 1 equivalent of water or use finely ground

to increase surface area (interfacial mechanism).

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3545–3548. [Link]

    • Establishes Xantphos/Cs2CO3 as the premier system for amide/carbam
  • Klinkenberg, J. L., & Hartwig, J. F. (2011). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie International Edition, 50(1), 86–95. [Link]

    • Provides mechanistic insight into the reductive elimination challenges of nitrogen nucleophiles.
  • Bhagwanth, S., et al. (2009). Buchwald–Hartwig amination of carbamates and ureas. Journal of Organic Chemistry, 74(12), 4634-4637.

Sources

protocol for N-methylation of tert-Butyl p-tolylcarbamate

Application Note: High-Fidelity -Methylation of tert-Butyl -tolylcarbamate

Abstract & Strategic Analysis

The

This guide details the High-Fidelity Protocol for the




Why this Protocol?

  • Reagent Selection: We utilize Sodium Hydride (NaH) and Iodomethane (MeI) in DMF . This system ensures rapid, quantitative deprotonation and alkylation, superior to weak bases (

    
    ) which often result in stalled reactions.
    
  • Substrate Specificity: The

    
    -tolyl group provides electron density, making the nitrogen slightly more nucleophilic than unsubstituted aniline, but steric hindrance from the Boc group requires a solvent that effectively solvates the anion (DMF).
    

Mechanistic Insight

The reaction proceeds via an

  • Deprotonation: NaH acts as a strong base, removing the carbamate proton. The resulting anion is stabilized by resonance into the carbonyl oxygen (imidodicarbonate-like resonance).

  • Alkylation: The nitrogen anion attacks the methyl group of MeI, displacing iodide.

Pathway Diagram

ReactionMechanismSubstrateBoc-p-Toluidine(Substrate)AnionN-Anion Intermediate(Resonance Stabilized)Substrate->AnionDeprotonation(- H2)NaHNaH(Base)NaH->AnionProductN-Methyl-N-Boc-p-toluidineAnion->ProductSN2 AttackByproductsNaI + H2 (gas)Anion->ByproductsSide ProductsMeIMeI(Electrophile)MeI->Product

Figure 1: Mechanistic pathway for the deprotonation and alkylation of Boc-carbamates.

Safety Assessment (Critical)

This protocol involves High Hazard reagents. Engineering controls are mandatory.

ReagentHazard ClassCritical Precaution
Sodium Hydride (NaH) Pyrophoric, Water-ReactiveDo not use water to extinguish fires.[1] Use dry sand or Class D extinguisher.[1] Releases

gas; ensure venting.
Iodomethane (MeI) Carcinogen, NeurotoxinHighly volatile (

42°C). Must be handled in a certified fume hood.[2] Double-glove (Nitrile/Laminate).
DMF ReprotoxicReadily absorbed through skin.

Experimental Protocol

Scale: 1.0 gram (4.8 mmol) of tert-butyl

Solvent Volume:
Materials
  • tert-Butyl

    
    -tolylcarbamate (1.0 eq)
    
  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Iodomethane (MeI) (2.0 eq)

  • 
    -Dimethylformamide (DMF), Anhydrous (Sure/Seal™ or equivalent)
    
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry or oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Weigh Sodium Hydride (288 mg, 7.2 mmol, 1.5 eq) into the flask.

    • Expert Insight: There is no need to wash the mineral oil for this reaction; it does not interfere and is easily removed during chromatography. Washing increases safety risks.

Step 2: Solvation and Cooling

  • Add anhydrous DMF (5 mL) to the NaH to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate vial, dissolve Boc-

    
    -toluidine (1.0 g, 4.8 mmol)  in DMF (5 mL) .
    

Step 3: Deprotonation (The Critical Process Parameter)

  • Add the substrate solution dropwise to the NaH suspension over 5-10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur.[3] Ensure the system is vented (needle in septum or bubbler).
      
  • Allow the mixture to stir at 0 °C for 30 minutes .

    • Checkpoint: The solution typically turns from grey/white to a yellow/orange hue, indicating anion formation.

Step 4: Alkylation

  • Add Iodomethane (0.6 mL, 9.6 mmol, 2.0 eq) dropwise via syringe.

    • Caution: MeI is volatile.[2][4] Keep the tip of the needle submerged or close to the surface to prevent evaporation before reaction.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

  • Stir for 2 to 4 hours .

    • QC Check: Monitor by TLC (Hexanes/EtOAc 8:1). The N-H starting material is less polar than the N-Me product (counter-intuitive, but the loss of H-bond donation capability often increases

      
       on silica).
      

Step 5: Quenching and Workup

  • Cool the reaction mixture back to 0 °C .

  • Quench: Add Methanol (1 mL) or Isopropanol dropwise.

    • Safety: Do NOT add water directly to the unquenched NaH.[5] Alcohol reacts slower and safer.

  • Once bubbling ceases, dilute with Ethyl Acetate (50 mL) and Water (50 mL) .

Workup Workflow Diagram

WorkupFlowReactionCrude Reaction Mixture(DMF, Product, Excess NaH/MeI)QuenchQuench: Add MeOH at 0°C(Destroys NaH)Reaction->QuenchPartitionPartition: Add EtOAc + H2OQuench->PartitionSepFunnelSeparation FunnelPartition->SepFunnelOrgLayerOrganic Layer (EtOAc)(Product)SepFunnel->OrgLayerAqLayerAqueous Layer (DMF/Salts)(Discard)SepFunnel->AqLayerWashWash: 2x Water, 1x Brine(Crucial to remove DMF)OrgLayer->WashDryDry: Na2SO4 or MgSO4Wash->DryConcConcentrate (Rotavap)Dry->ConcPurifyFlash Chromatography(Hex/EtOAc)Conc->Purify

Figure 2: Downstream processing workflow ensuring DMF removal.

Optimization & Troubleshooting

VariableStandard ConditionAlternativeImpact/Notes
Base NaH (60%)

/ KOH

is safer but requires heat (reflux acetone/MeCN) and is significantly slower for carbamates.
Solvent DMFTHFTHF is easier to remove but NaH is less reactive in THF (solubility of anion). Requires longer time or reflux.
Electrophile MeIDimethyl Sulfate

is cheaper but harder to quench and less volatile (harder to remove excess).
Temp 0°C

RT
RefluxHeat promotes Boc-cleavage (thermal instability). Avoid heating >60°C.

Characterization: The "Rotamer" Trap

A frequent point of confusion in verifying

  • Observation: The

    
     NMR often shows broad peaks or split signals (e.g., two singlets for the Boc group or methyl group) at room temperature.
    
  • Cause: Restricted rotation around the

    
     amide/carbamate bond. The 
    
    
    -methyl group creates steric clash with the Boc group, slowing the interconversion of cis and trans rotamers on the NMR timescale.
  • Validation:

    • Do not assume impurity.

    • Run the NMR at elevated temperature (e.g., 50-60 °C in DMSO-

      
      ). The peaks should coalesce into sharp singlets as rotation becomes fast relative to the NMR timescale.
      

Expected Data (


):
  • 
     ~1.45 ppm (s, 9H, Boc) - often split 1:1.
    
  • 
     ~3.20 ppm (s, 3H, N-Me) - often split.
    
  • 
     ~2.30 ppm (s, 3H, Ar-Me).
    

References

  • Protective Groups in Organic Synthesis; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006. (Standard text for protecting group stability).
  • Sodium Hydride - Standard Operating Procedure . UC Center for Laboratory Safety.[1]

  • Safe Handling of Methyl Iodide . Calibre Chemicals Safety Data.

  • On the Selective N-Methylation of BOC-Protected Amino Acids . J. Org.[6] Chem.2009 , 74, 8425–8427. (Mechanistic validation of NaH/MeI system).

  • NMR Studies of Rotamers with Multi-Substituted Amides . Journal of Engineering Sciences and Innovation2021 , 6, 373.[7] (Explanation of NMR peak splitting).

Application Note: Benchmarking JackiePhos Pd G3 for Challenging C–N Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The JackiePhos Pd G3 precatalyst represents a specialized tier within the Buchwald-Hartwig amination toolkit, engineered specifically to solve the "low nucleophilicity" problem. While ligands like RuPhos and BrettPhos excel with primary and secondary amines, they often fail with amides, ureas, and sulfonamides due to the poor binding affinity of these substrates to the Palladium(II) center.

JackiePhos (a bis-CF₃-phenyl phosphine) creates an electron-deficient, highly electrophilic Pd center that actively recruits these weak nucleophiles. This guide provides the definitive benchmarking protocols for deploying JackiePhos Pd G3 against its primary targets: secondary acyclic amides and aryl chlorides , a transformation historically plagued by catalyst poisoning and low turnover.

Catalyst Profile & Mechanistic Rationale

The "Electrophilic Pull" Mechanism

Standard electron-rich phosphines (e.g., tBuXPhos) increase the electron density on Palladium, facilitating oxidative addition but repelling electron-poor nucleophiles like amides.

JackiePhos reverses this paradigm. The inclusion of electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom reduces the electron density at the metal center during the Pd(II) intermediate stage. This increased electrophilicity is the causal factor that drives the coordination of the amide nitrogen, which is the rate-determining step for this class of substrates.

Activation Pathway (G3 Scaffold)

The G3 precatalyst scaffold consists of the active Pd-Ligand complex stabilized by an aminobiphenyl backbone and a methanesulfonate (OMs) leaving group. Upon exposure to base in the reaction mixture, the scaffold collapses to release the active monoligated Pd(0) species, ensuring a precise 1:1 Pd:Ligand ratio without the need for glovebox induction periods.

G Precat JackiePhos Pd G3 (Precatalyst) Activation Base-Mediated Activation Precat->Activation Pd0 Active L-Pd(0) Species Activation->Pd0 OxAdd Oxidative Addition (Ar-Cl / Ar-OTf) Pd0->OxAdd PdII_Ox L-Pd(II)-Ar-Cl (Electrophilic) OxAdd->PdII_Ox AmideBind Amide Binding (Rate Determining) PdII_Ox->AmideBind Facilitated by JackiePhos CF3 groups Deprot Deprotonation AmideBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl Amide RedElim->Product

Figure 1: The catalytic cycle of JackiePhos Pd G3, highlighting the critical amide binding step facilitated by the ligand's electron-deficient nature.

Benchmark Substrate Classes

To validate the catalyst's activity in your lab, use the following substrate classes. If the catalyst fails on these "Gold Standard" reactions, check solvent dryness or inert atmosphere integrity.

Class A: Secondary Acyclic Amides (Primary Benchmark)
  • Substrate: N-Methylbenzamide + 4-Chlorotoluene

  • Challenge: The acyclic nature allows free rotation, increasing steric difficulty compared to lactams.

  • Target Yield: >90%

  • Significance: Demonstrates the catalyst's ability to couple weak nucleophiles with aryl chlorides (cheaper than bromides/iodides).

Class B: Ureas (Secondary Benchmark)[1]
  • Substrate: 1,3-Dimethylurea + Aryl Chloride

  • Challenge: Ureas are prone to multi-arylation and catalyst poisoning.

  • Target Yield: >85% (Mono-arylation)

Class C: Sulfonamides (Tertiary Benchmark)[1]
  • Substrate: Methanesulfonamide + Aryl Nonflate/Triflate

  • Challenge: Extremely low nucleophilicity and high pKa.

  • Note: Often requires stronger bases or higher temperatures compared to amides.

Standard Operating Procedure (SOP)

Protocol: N-Arylation of Secondary Amides with Aryl Chlorides

Reagents & Setup
  • Catalyst: JackiePhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous) - Critical: Do not use hydrated base.

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

  • Additives: 3 Å Molecular Sieves (Activated). Water is the enemy of amide coupling.

Step-by-Step Workflow
  • Vessel Preparation: Flame-dry a resealable reaction tube (e.g., screw-cap vial with septum) equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition:

    • Add Aryl Chloride (1.0 equiv).[1][2]

    • Add Amide (1.2 equiv).

    • Add K₃PO₄ (1.4 equiv).

    • Add JackiePhos Pd G3 (0.01 – 0.02 equiv / 1–2 mol%).

    • Add 200 mg activated 3 Å molecular sieves (pellets or powder).

  • Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (concentration 0.25 M relative to halide) via syringe.

  • Reaction: Place in a pre-heated block at 110 °C . Stir vigorously (1000 RPM) for 12–16 hours.

    • Visual Check: The reaction mixture often turns from pale yellow to a dark orange/brown as the active species cycles.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Filter through a pad of Celite to remove the base and sieves. Concentrate and purify via flash chromatography.

Protocol Prep Dry Vessel (Flame/Ar) Solids Add Solids: Substrates + Base + Cat + Sieves Prep->Solids Purge Inert Gas Purge (5 min) Solids->Purge Solvent Add Solvent (t-Amyl Alcohol) Purge->Solvent Heat Heat 110°C 12-16h Solvent->Heat Workup Filter (Celite) & Purify Heat->Workup

Figure 2: Operational workflow for JackiePhos-mediated amidation. Note the specific inclusion of molecular sieves.

Performance Data Summary

The following data summarizes expected yields for benchmark reactions using the SOP described above.

EntryNucleophile (Amide/Urea)Electrophile (Ar-X)ConditionsYield (%)
1 N-Methylbenzamide4-Chlorotoluene1% Cat, K₃PO₄, 110°C94%
2 N-Methylbenzamide4-Chloroanisole2% Cat, K₃PO₄, 110°C91%
3 Acetanilide4-Chlorotoluene2% Cat, K₃PO₄, 110°C88%
4 1,3-Dimethylurea4-Bromotoluene1% Cat, Cs₂CO₃, 80°C85%
5 Pyrrolidin-2-one4-Chlorotoluene1% Cat, K₃PO₄, 110°C96%

Data derived from Buchwald Lab benchmarks (see Reference 1).

Troubleshooting & Optimization

This protocol is a self-validating system . Use these checkpoints to diagnose failure:

  • The "Water Check":

    • Symptom:[1][4][5][6][7] Low conversion (<20%) with starting material remaining.

    • Cause: Amides are hygroscopic. Trace water hydrolyzes the imidic ester intermediate or kills the catalyst.

    • Fix: Ensure 3 Å sieves are freshly activated (heated under vacuum). Increase catalyst loading to 3 mol%.

  • The "Base Effect":

    • Symptom:[1][4][5][6][7] No reaction with K₃PO₄.

    • Fix: Switch to Cs₂CO₃ . While K₃PO₄ is generally superior for amides to prevent side reactions, some sterically hindered substrates require the higher solubility/basicity of Cesium Carbonate.

  • Substrate Inhibition:

    • Symptom:[1][4][5][6][7] Reaction stalls after 50% conversion.

    • Fix: High concentrations of primary amides can coordinate to Pd and inhibit the cycle. Add the amide slowly (syringe pump) or dilute the reaction to 0.1 M.

References

  • A General and Efficient Catalyst for the N-Aryl

    • Source: Journal of the American Chemical Society (2011)

    • Context: The foundational paper defining the JackiePhos ligand structure and its application to amides.

    • URL:[Link]

  • Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput

    • Source: Journal of the American Chemical Society (2009)

    • Context: Detailed mechanistic study explaining the "electrophilic Pd" hypothesis and ligand design.
    • URL:[Link]

  • G3 and G4 Buchwald Prec

    • Source: MilliporeSigma / Merck Application Note

    • Context: Technical data on the activation and handling of G3 prec

Sources

deprotection of tert-Butyl methyl(p-tolyl)carbamate with TFA

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-TFA-BOC High-Fidelity Deprotection of N-Boc-N-Methyl-p-Toluidine using Trifluoroacetic Acid

Executive Summary

This technical guide details the protocol for the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl methyl(p-tolyl)carbamate to yield N,4-dimethylaniline. While standard protocols exist, this guide addresses specific challenges associated with electron-rich N-alkyl anilines, specifically the prevention of tert-butyl cation re-alkylation on the activated aromatic ring. We utilize a Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) system optimized with cation scavengers to ensure quantitative conversion and high purity.

Scientific Background & Mechanism

The Substrate Context

The starting material, this compound, is a protected secondary aniline. Unlike aliphatic amines, the nitrogen atom here is conjugated with the p-tolyl ring. The p-methyl group (hyperconjugation) and the nitrogen lone pair make the aromatic ring electron-rich (nucleophilic).

  • Risk Factor: During deprotection, the generated tert-butyl cation (

    
    ) is a potent electrophile. Without proper scavenging, there is a non-zero risk of Friedel-Crafts alkylation onto the ortho-position of the tolyl ring, leading to difficult-to-separate impurities.
    
Mechanistic Pathway

The reaction proceeds via an


-like fragmentation.
  • Protonation: TFA protonates the carbamate carbonyl oxygen.[1]

  • Fragmentation: The tert-butyl moiety cleaves as a carbocation (

    
    ), releasing the unstable carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to generate the secondary amine as a TFA salt.
    
  • Fate of the Cation: The

    
     cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger.[2]
    

BocMechanism SM N-Boc Precursor Inter1 Protonated Intermediate SM->Inter1 + TFA Cation t-Butyl Cation (Electrophile) Inter1->Cation CarbAcid Carbamic Acid Inter1->CarbAcid - Cation Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ ProductSalt Product (TFA Salt) CarbAcid->ProductSalt - CO2

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage. Note the generation of the electrophilic cation.

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (1.0 equiv).

  • Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).

  • Solvent: Dichloromethane (DCM), Anhydrous.[3]

  • Scavenger (Optional but Recommended): Triethylsilane (TES) or simply Water (1-2%).

  • Equipment: Round-bottom flask, magnetic stir bar, inert gas (Nitrogen/Argon) line, rotary evaporator.

Standard Operating Procedure (SOP)

Step 1: Preparation Dissolve this compound (e.g., 1.0 mmol, ~221 mg) in DCM (4.0 mL).

  • Scientist's Note: A concentration of 0.2M – 0.5M is ideal. Too dilute slows the kinetics; too concentrated risks exotherms.

Step 2: Scavenger Addition Add Triethylsilane (TES) (2.0 equiv) or Water (50 µL).

  • Why: TES acts as a "hydride donor" to quench the

    
     cation immediately, reducing it to isobutane. Water acts as a nucleophile to form tert-butanol. This prevents the cation from attacking the electron-rich tolyl ring.
    

Step 3: Acidification Cool the solution to 0°C (ice bath). Add TFA (1.0 mL) dropwise.

  • Ratio: The final solvent ratio should be approximately 4:1 (DCM:TFA).

  • Safety:

    
     evolution will begin immediately. Ensure the system is vented (e.g., a needle through the septum).
    

Step 4: Reaction Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

  • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the product (amine salt) will stay at the baseline.

Step 5: Workup (The Critical Salt Break) The reaction mixture now contains the N-methyl-p-toluidine trifluoroacetate salt.

  • Concentration: Evaporate volatiles (DCM, excess TFA, isobutylene) on a rotary evaporator. Do not overheat (>40°C).

  • Redissolution: Dissolve the oily residue in EtOAc (10 mL).

  • Neutralization: Wash carefully with Saturated Aqueous

    
     (2 x 10 mL).
    
    • Caution: Vigorous bubbling (

      
      ) will occur as residual TFA is neutralized.
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    

Workflow Start Start: Dissolve SM in DCM (0.25M) AddScav Add Scavenger (TES or H2O) Start->AddScav AddTFA Add TFA (0°C) Ratio 4:1 DCM:TFA AddScav->AddTFA React Stir RT (1-2 h) Monitor TLC AddTFA->React Evap Evaporate Volatiles (Remove excess TFA) React->Evap Wash Partition: EtOAc / Sat. NaHCO3 (Break Salt) Evap->Wash Final Isolate Free Amine (N,4-dimethylaniline) Wash->Final

Figure 2: Operational workflow for deprotection and salt neutralization.

Data Analysis & Validation

Expected Analytical Data

Upon successful deprotection, the physicochemical properties change drastically.

FeatureStarting Material (Boc-Protected)Product (Free Amine)
Molecular Weight ~221.3 g/mol 121.2 g/mol
TLC (10% MeOH/DCM)

(Non-polar)

(Polar, stains with Ninhydrin/UV)
1H NMR (CDCl3) 1.45 ppm (s, 9H, t-Bu group)Absent (Diagnostic for completion)
1H NMR (N-Me) ~3.20 ppm (Rotamers often visible)~2.80 ppm (Sharp singlet)
Appearance White/Off-white solid or oilPale yellow to brown oil (oxidizes over time)
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: TFA concentration too low or old TFA (wet).

    • Fix: Add additional TFA (bring to 1:1 ratio) and stir for 1 extra hour.

  • Issue: "New" Impurity on TLC (higher Rf than product).

    • Cause: Likely tert-butyl alkylation on the aromatic ring (Friedel-Crafts).

    • Prevention: This confirms the need for scavengers (TES) in the repeat experiment.

  • Issue: Product is dark/black.

    • Cause: Anilines oxidize easily.

    • Fix: Perform the workup quickly, keep under

      
      , and store in the freezer.
      

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Wiley.[4]

    • Context: The definitive guide on Boc chemistry and stability.
    • URL:

  • Boc Deprotection Mechanism and Scavengers

    • Source: Common Organic Chemistry / Lundt et al. (Int. J. Pept. Protein Res).
    • Context: Detailed mechanistic insight into c
    • URL:

  • Deprotection of N-Boc Amines: Protocols

    • Source: BenchChem / Organic Chemistry Portal.
    • Context: Standard protocols for TFA medi
    • URL:

  • Synthesis and Properties of tert-butyl m-tolylcarbamate (Analogous D

    • Source: PubChem / NIH.[4]

    • Context: Physicochemical data for the regioisomer to establish baseline expect
    • URL:[4]

Sources

Application Note: A Robust Bioanalytical Method Using tert-Butyl methyl(p-tolyl)carbamate as an Internal Standard for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of an Internal Standard

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] However, the analytical process, from sample extraction to final detection, is susceptible to variability that can compromise the accuracy and precision of the results.[3]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[4] The ideal IS mimics the physicochemical behavior of the analyte throughout the entire analytical workflow, including extraction recovery, ionization efficiency, and potential matrix effects.[3][5] While a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for an IS, they are not always commercially available or may be prohibitively expensive to synthesize during early drug development.[5][6]

In such cases, a carefully selected structural analog can serve as a highly effective IS.[6] This application note details the use of tert-Butyl methyl(p-tolyl)carbamate as a structural analog internal standard for the quantification of aromatic amine-containing drug candidates. Its structure provides close analogy to many small molecule therapeutics, particularly those containing a substituted aniline moiety. We will present its key characteristics and provide a comprehensive, step-by-step protocol for its implementation and validation in a regulated bioanalytical environment, consistent with the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[7][8][9]

Physicochemical Profile: this compound

A thorough understanding of the internal standard's properties is foundational to its effective use. This compound is a carbamate derivative characterized by its tert-butoxycarbonyl (Boc) protecting group, which offers a balance of stability and predictable fragmentation patterns in mass spectrometry.

Rationale for Selection: The structure of this compound makes it an excellent candidate as an IS for analytes that are N-methylated aromatic amines. The p-tolyl group mimics the aromatic core of the analyte, while the N-methyl and Boc groups provide similar steric and electronic features. This structural similarity ensures that the IS will co-extract efficiently with the analyte from biological matrices and experience similar ionization suppression or enhancement effects in the mass spectrometer source.[6]

Properties Summary: Quantitative data for the N-methylated compound is limited in public literature; therefore, properties are derived from its close structural analogs, tert-butyl p-tolylcarbamate and tert-butyl m-tolylcarbamate, and calculated values.[10][11][12]

PropertyValue / DescriptionSource / Rationale
IUPAC Name tert-butyl methyl(4-methylphenyl)carbamateDerived from structure
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
CAS Number Not assigned (Analog CAS: 14618-59-8 for p-tolyl)[10]
Appearance Expected to be a white to off-white solidAnalogy to similar carbamates[13]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). Sparingly soluble in water.Analogy to similar carbamates[14][15]
Stability The Boc-group is stable under neutral and basic conditions but is labile to strong acidic conditions.[14] Store in a dry, cool place to prevent hydrolysis.[16][14][16]
Storage 2-8 °C, sealed in a dry environment.[10]

Protocol: Preparation of Internal Standard Solutions

Accurate and consistent preparation of the IS solutions is a prerequisite for a reliable quantitative assay. All preparations should use calibrated equipment and high-purity reagents.

3.1. Materials and Reagents

  • This compound (Purity ≥98%)

  • HPLC-grade or MS-grade Methanol (MeOH)

  • HPLC-grade or MS-grade Acetonitrile (ACN)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass storage vials

3.2. Step-by-Step Preparation

3.2.1. Primary Stock Solution (1.0 mg/mL)

  • Weighing: Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the powder to a 10.0 mL Class A amber volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol to the flask. Gently swirl or sonicate until the solid is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10.0 mL mark with methanol.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled amber glass vial and store at 2-8 °C. This stock solution should be stable for several months under these conditions.

3.2.2. Working Stock Solution (100 µg/mL)

  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL Primary Stock Solution into a 10.0 mL Class A amber volumetric flask.

  • Dilution: Dilute to the 10.0 mL mark with 50:50 (v/v) Acetonitrile:Water.

  • Homogenization: Cap and invert the flask at least 15 times.

  • Storage: Store in a labeled amber vial at 2-8 °C.

3.2.3. Internal Standard Spiking Solution (50 ng/mL) Causality: The concentration of the IS spiking solution is critical. It should be optimized to yield a consistent and robust signal in the mass spectrometer that is neither too low (poor precision) nor too high (detector saturation or ion suppression of the analyte). A concentration that results in a response roughly in the middle of the analyte's calibration curve range is often a good starting point.[6]

  • Serial Dilution: Perform a serial dilution from the 100 µg/mL Working Stock Solution using 50:50 (v/v) Acetonitrile:Water as the diluent to achieve a final concentration of 50 ng/mL. For example, dilute 50 µL of the working stock to 100 mL.

  • Final Use: This solution is added directly to the biological samples, calibrators, and QCs during the sample preparation process (e.g., protein precipitation). For a 1:4 dilution (e.g., 50 µL sample + 200 µL IS Spiking Solution), this will result in a final IS concentration of 40 ng/mL in the injected sample.

Application Protocol: Bioanalytical Method Validation

This section outlines the workflow for a full validation of a bioanalytical method for a hypothetical drug, "Tolmetin," in human plasma, using this compound as the IS. The protocol is designed to meet the stringent requirements of the ICH M10 guideline.[17][18]

4.1. Experimental Workflow Diagram

Bioanalytical_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation (ICH M10) Dev Assay Development (LC & MS Optimization) Selectivity Selectivity & Specificity (6 lots blank matrix) Dev->Selectivity CalCurve Calibration Curve (Blank, Zero, 6-8 standards) Selectivity->CalCurve Matrix Matrix Effect (6 lots, Low & High QC) Accuracy Accuracy & Precision (Intra- & Inter-day, 5 QC levels) Matrix->Accuracy CalCurve->Accuracy Recovery Extraction Recovery (Analyte & IS) Accuracy->Recovery Stability Stability Assessment (Bench-top, Freeze-Thaw, Long-term) Recovery->Stability Dilution Dilution Integrity Stability->Dilution

Caption: Workflow for full bioanalytical method validation.

4.2. Validation Parameters and Acceptance Criteria

The objective is to demonstrate that the method is reliable and reproducible for its intended use.[7][19]

4.2.1. Specificity and Selectivity

  • Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the IS.

  • Protocol:

    • Analyze blank plasma samples from at least six different individual lots.

    • Analyze a zero sample (blank plasma spiked with IS only).

  • Acceptance Criteria:

    • The response in the blank samples at the retention times of the analyte and IS should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[4]

4.2.2. Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards in the biological matrix, consisting of a blank sample, a zero sample (with IS), and at least six non-zero concentration levels spanning the expected range.

    • Analyze the calibration curve at the beginning and end of each validation run.

  • Acceptance Criteria:

    • A linear regression model (typically 1/x² weighted) should be used.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[2]

4.2.3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days (intra- and inter-day assessment).

  • Acceptance Criteria (ICH M10):

    • Accuracy: The mean concentration for each level must be within ±15% of the nominal value (±20% at LLOQ).[17]

    • Precision: The coefficient of variation (%CV) for each level should not exceed 15% (20% at LLOQ).[17]

4.2.4. Matrix Effect

  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.

  • Protocol:

    • Use blank plasma from at least six different lots.

    • Compare the response of the analyte and IS spiked into post-extraction blank plasma with the response of the standards in a neat solution at Low and High QC concentrations.

  • Acceptance Criteria:

    • The matrix factor (ratio of response in matrix to response in neat solution) should have a %CV of ≤15%.[17]

4.2.5. Stability

  • Objective: To ensure the analyte and IS remain stable throughout the sample lifecycle.

  • Protocol:

    • Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics sample handling time.

    • Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -70 °C) for a defined period.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal QC concentration.

Conclusion

This compound serves as a reliable and robust structural analog internal standard for the LC-MS/MS quantification of aromatic amine-based analytes in biological matrices. Its physicochemical properties ensure it effectively tracks the analyte during sample preparation and analysis, thereby correcting for potential variability and improving data quality. The protocols outlined in this application note provide a comprehensive framework for the preparation, implementation, and validation of this internal standard in a manner that is compliant with global regulatory expectations, ensuring the generation of high-quality, defensible data in drug development programs.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][18]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link][19]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link][20]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4935444, Tert-butyl m-tolylcarbamate. [Link][11]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 485-488. [Link][5]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link][3]

  • American Elements. tert-butyl p-tolylcarbamate. [Link][12]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link][13]

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link][16]

Sources

synthesis of N-methylated aniline derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Medicinal Chemistry Application Note

Abstract & Strategic Value

The N-methylated aniline scaffold is a privileged pharmacophore in medicinal chemistry, offering critical modulation of lipophilicity (


), metabolic stability, and conformational constraint.[1] While seemingly simple, the selective mono-methylation of primary anilines is fraught with challenges, primarily the competing over-alkylation to tertiary amines or quaternary ammonium salts.

This guide moves beyond textbook definitions to provide field-proven, high-fidelity protocols for synthesizing N-methyl anilines. We prioritize methods that ensure mono-selectivity, functional group tolerance, and scalability, essential for high-throughput lead optimization.

The "Magic Methyl" Effect in Drug Design

Before detailing the synthesis, it is crucial to understand why this transformation is high-value. The introduction of a single methyl group onto an aniline nitrogen can:

  • Abolish Hydrogen Bond Donors (HBD): Improves membrane permeability.[1][2]

  • Induce Conformational Lock: The steric clash of the N-methyl group with ortho-substituents can force the aryl ring into a specific twist, potentially increasing potency (e.g., Rosiglitazone analogues).[1][2]

  • Block Metabolism: N-methylation can prevent rapid glucuronidation or acetylation of the primary amine.[2]

Strategic Method Selection

Choosing the right synthetic route depends entirely on your starting material's electronic properties and steric environment.

Decision Matrix: Selecting the Optimal Protocol

MethodSelection Figure 1: Strategic Decision Tree for N-Methylation Routes Start Starting Material Aniline Primary Aniline (Ar-NH2) Start->Aniline ArylHalide Aryl Halide (Ar-X) Start->ArylHalide Sensitive Acid Sensitive? Aniline->Sensitive Buchwald Protocol B: Buchwald-Hartwig (Pd-Cat / MeNH2) ArylHalide->Buchwald Br, I, OTf Reductive Protocol A: Reductive Amination (HCHO / NaBH(OAc)3) Sensitive->Reductive No (Robust) Green Protocol C: Green Methylation (MeOH / Ru-Catalyst) Sensitive->Green Yes (or Green Focus)

Detailed Experimental Protocols
Protocol A: Selective Reductive Amination (The Gold Standard)

Best for: Electron-rich to moderately electron-poor anilines.[1][2] High mono-selectivity.[1][2]

Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction.[2] The key to mono-selectivity is using a hydride source that reduces the imine faster than the aldehyde but is slow to reduce the aldehyde itself.[2]

Reagents:

  • Substrate: Primary Aniline (1.0 equiv)[1]

  • C1 Source: Paraformaldehyde (PFA) or 37% Formaldehyde aq.[1][2] (1.5 – 2.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the aniline (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation: Add Paraformaldehyde (2.0 mmol) and Acetic Acid (2.0 mmol).[1] Stir at room temperature for 15–30 minutes. Expert Note: The solution often turns slightly cloudy; this is normal.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for very reactive anilines). Add NaBH(OAc)3 (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by LCMS.[2]

    • Checkpoint: If di-methylation is observed, lower the temperature to -10°C and add reductant slower.[1][2]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: NaBH(OAc)3 is less reactive than NaBH4 and does not reduce aldehydes/ketones rapidly at neutral/acidic pH, but avidly reduces the protonated iminium ion formed in situ.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated systems, converting Aryl Halides directly to N-Methyl Anilines.[1][2]

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF) (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd2(dba)3 (1–2 mol%)[1]

  • Ligand: XPhos or BrettPhos (2–4 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Loading: Add Aryl Bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), Ligand (0.04 mmol), and Base (2.0 mmol).

  • Solvent/Amine Addition: Add degassed Toluene (4 mL) and Methylamine solution (1.5 mmol). Seal the tube immediately (Teflon screw cap).

  • Heating: Heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Expert Insight: For sterically hindered substrates, BrettPhos is the superior ligand. If using Aryl Chlorides, increase temperature to 110°C and ensure strictly anhydrous conditions.

Protocol C: "Green" Methylation via Borrowing Hydrogen

Best for: Sustainable chemistry, large-scale process, avoiding toxic alkyl halides.[1]

Concept: Methanol acts as the alkylating agent. A transition metal catalyst (Ir or Ru) dehydrogenates MeOH to Formaldehyde, which undergoes condensation with the amine, followed by hydrogenation by the "borrowed" hydrogen.

Reagents:

  • Substrate: Aniline (1.0 equiv)[1]

  • Reagent/Solvent: Methanol (excess, acts as solvent)[1]

  • Catalyst: [Cp*IrCl2]2 (1 mol%) or Ru-Macho (1 mol%)[1]

  • Base: NaHCO3 or KOtBu (0.5 equiv)[1]

Step-by-Step Methodology:

  • Mix Aniline (1.0 mmol), Catalyst (0.01 mmol), and Base in Methanol (3 mL) in a pressure tube.

  • Heat to 120–140°C for 12–24 hours.

  • Cool, concentrate, and purify. Note: This method is highly atom-efficient, producing only water as a byproduct.[1][2]

Data Summary & Comparison
FeatureReductive Amination (Prot. A)Buchwald-Hartwig (Prot. B)[1][2]Green/Methanol (Prot. C)
Starting Material AnilineAryl HalideAniline
Selectivity High (Mono)High (Mono)Moderate to High
Reaction Conditions Mild (RT, Acidic)Harsh (Heat, Basic)Harsh (High Heat)
Functional Group Tolerance Excellent (tolerates halides, esters)Good (sensitive to base)Moderate
Scalability HighModerate (Cost of Pd)High (Low cost)
Key Risk Over-alkylation if uncontrolledCatalyst poisoningHigh pressure
Safety & Toxicology
  • Methylating Agents: Formaldehyde is a known carcinogen.[2] Handle in a fume hood.

  • Anilines: Many N-methyl anilines are toxic and can cause methemoglobinemia.[1][2] Wear double nitrile gloves.[2]

  • Waste: Segregate halogenated solvents (DCE/DCM) from non-halogenated streams.[1][2]

References
  • Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996. Link[1]

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Methanol "Green" Methylation: Hamid, M. H., et al. "Ruthenium-catalyzed N-methylation of amines and nitroarenes using methanol."[1][2] Journal of the American Chemical Society, 2009. Link[1]

  • Medicinal Chemistry Context: "Rosiglitazone."[2][3][4] PubChem Database.[2][4] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-N-methyl-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of excess Di-tert-butyl dicarbonate (


) from N-Boc-N-methyl-p-toluidine reaction mixtures.
Ticket ID:  PUR-BOC-001
Date:  February 15, 2026
Support Tier:  Level 3 (Senior Application Scientist)

The Core Challenge: Why is this difficult?

You are likely encountering this issue because of three converging physicochemical factors specific to your target molecule (N-Boc-N-methyl-p-toluidine ):

  • Silent Chromatography (Detection):

    
     lacks a strong chromophore. It is invisible under standard UV (254 nm) unless present in massive quantities, making it easy to miss during fraction collection.
    
  • Polarity Mimicry (Co-elution): Your product is a lipophilic, protected aniline.

    
     is also non-polar. On standard silica gel, they often co-elute (similar 
    
    
    
    ), rendering flash chromatography inefficient without a very shallow gradient.
  • Thermal Instability: While

    
     is volatile, aggressive heating to remove it can degrade N-Boc anilines, which are thermally sensitive and prone to de-protection or rearrangement at high temperatures.
    

The Gold Standard: Chemical Scavenging (The "Amine Wash")

The most robust, self-validating method for removing excess


 without chromatography is Nucleophilic Scavenging . This method converts the lipophilic anhydride into a highly polar, basic urea/carbamate that can be washed away with dilute acid.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Scavenger: N,N-Dimethylethylenediamine (DMEDA) OR 3-(Dimethylamino)-1-propylamine (DMAPA).

  • Wash Buffer: 0.5 M Citric Acid or 1 M

    
     (Aqueous).
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

The Protocol[2][6][8][12]
StepActionMechanism & Rationale
1 Dilute Dilute your crude reaction mixture with EtOAc (approx. 10 mL per mmol of substrate).
2 Scavenge Add 0.5 - 1.0 equivalents (relative to the excess

) of DMEDA or DMAPA .
3 React Stir at room temperature for 15–30 minutes .
4 Acid Wash Wash the organic layer twice with 0.5 M Citric Acid .
5 Final Polish Wash with brine, dry over

, and concentrate.[1]
Visualization of the Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Product + Excess Boc2O) AddScavenger Add DMEDA/DMAPA (Stir 20 min) Start->AddScavenger Reaction Formation of Basic Boc-Urea AddScavenger->Reaction Nucleophilic Attack AcidWash Wash with 0.5M Citric Acid Reaction->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Waste: Protonated Scavenger) Separation->Aqueous Water Soluble Salts Organic Organic Layer (Pure N-Boc Product) Separation->Organic Lipophilic Product

Caption: Logical flow of the amine scavenging technique converting lipophilic impurities into water-soluble salts.

Alternative Workflows

If you lack the specific amine scavengers, use these alternatives.

Method B: The Imidazole "Activation"

Imidazole reacts with


 to form N-Boc-imidazole . This intermediate is unstable to hydrolysis and much more water-soluble than the anhydride itself.
  • Add 1–2 equivalents of Imidazole to the reaction mixture.

  • Stir for 30 minutes.

  • Perform a standard aqueous workup. The N-Boc-imidazole will hydrolyze to t-butanol,

    
    , and imidazole (which washes out in the aqueous phase).
    
Method C: High Vacuum Sublimation (Physical Removal)

 has a melting point of 23°C and significant vapor pressure.
  • Procedure: Place the crude oil under high vacuum (<0.5 mbar) and warm the flask slightly (30–35°C) for 2–4 hours.

  • Risk: N-Boc-N-methyl-p-toluidine is an oil/low-melting solid. Ensure you do not sublime your product. Monitor the cold trap.

Troubleshooting & FAQs

Q: I cannot see the


 spot on my TLC plate to confirm it's gone. What should I do? 
A: 

is invisible to UV. Do not rely on it.
  • Stain: Use Iodine (

    
    ) vapor . 
    
    
    
    will stain as a brown spot (transiently).
  • Ninhydrin Trick: Spot your plate, then expose it to HCl fumes (or spray with HCl/MeOH) and heat before dipping in Ninhydrin. This deprotects the anhydride (and your product), allowing the amine fragments to react with Ninhydrin (Red/Purple spots).

  • NMR: The definitive check is

    
     NMR. Look for a sharp singlet at ~1.5 ppm . If the integral is non-zero relative to your N-methyl peak, you still have anhydride.
    

Q: Will the Citric Acid wash deprotect my N-Boc product? A: Unlikely. N-Boc groups on anilines are more acid-labile than aliphatic amines, but they generally require Trifluoroacetic acid (TFA) or 4M HCl in Dioxane to cleave efficiently. A cold, rapid wash with 0.5 M Citric Acid (pH ~2-3) is too mild to remove the Boc group in the short duration of an extraction.

Q: My product is acid-sensitive. Can I use the amine scavenger method? A: Yes, but modify the wash. Instead of Citric Acid, wash with saturated Ammonium Chloride (


) . It is weakly acidic (pH ~5-6) but sufficient to protonate the highly basic tertiary amine of the scavenger (DMEDA/DMAPA) without affecting sensitive protecting groups.
Decision Matrix: Choosing Your Method

DecisionMatrix Start Excess Boc2O Present IsSolid Is Product Volatile? Start->IsSolid Vacuum High Vacuum / Sublimation IsSolid->Vacuum No (Product is stable solid) ChemMethod Chemical Removal Needed IsSolid->ChemMethod Yes (Product is oil/volatile) HasScavenger Have DMEDA/DMAPA? ChemMethod->HasScavenger AmineWash Method A: Amine Scavenge (Best Purity) HasScavenger->AmineWash Yes Imidazole Method B: Imidazole Hydrolysis HasScavenger->Imidazole No

Caption: Decision tree for selecting the optimal purification strategy based on product properties and reagent availability.

References

  • BenchChem. "Methods for removing excess Boc anhydride from reaction mixture." BenchChem Technical Support.[2][3]Link

  • Common Organic Chemistry. "Boc Protection (Boc2O + Base): Standard Procedures and Workups." Common Organic Chemistry.Link

  • Sigma-Aldrich. "Application Note – N-Boc protection: Automated Synthesis and Purification." Sigma-Aldrich Resource Center.Link

  • Kotha, S. et al. "Recent applications of the Boc group in organic synthesis." Tetrahedron 69, no. 35 (2013). (General reference for Boc stability and properties).

Sources

Technical Support Center: Optimizing N-Boc Protection for Secondary Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Boc protection of secondary anilines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial transformation. Here, we move beyond simple protocols to explore the underlying principles that govern success, helping you to diagnose issues and rationally design robust reaction conditions.

Quick Reference: The Mechanism of N-Boc Protection

The N-Boc protection of an amine involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O). The core of the reaction is the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the (Boc)₂O.[1] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[1]

For less nucleophilic amines, such as secondary anilines, a catalyst is often required to accelerate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this purpose.[2] DMAP first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more electrophilic than (Boc)₂O itself and is readily attacked by the secondary aniline.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-Boc protection of secondary anilines in a practical question-and-answer format.

Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A1: This is a common issue, particularly with electron-deficient secondary anilines where the nitrogen lone pair is less available for nucleophilic attack.

  • Cause 1: Low Nucleophilicity of the Aniline: Secondary anilines are inherently less nucleophilic than their primary or aliphatic counterparts. This effect is magnified if the aromatic ring bears electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).

  • Solution 1a: Catalysis with DMAP: The addition of a catalytic amount (0.05 - 0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[2] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with (Boc)₂O that is more susceptible to attack by the weakly nucleophilic aniline.[3]

  • Solution 1b: Increase Reaction Temperature: For particularly unreactive anilines, increasing the temperature can provide the necessary activation energy.[4] Refluxing in a suitable solvent like THF or dioxane is a common strategy.[5]

  • Solution 1c: Solvent Choice: While common solvents like DCM and THF are often effective, alcoholic solvents like methanol have been shown to accelerate the Boc protection of aromatic amines, even without the need for a base.[6] This is attributed to the alcohol's ability to stabilize the transition state via hydrogen bonding.[6]

  • Cause 2: Steric Hindrance: If the secondary aniline is sterically hindered near the nitrogen atom, this can impede the approach of the bulky (Boc)₂O reagent.

  • Solution 2: Extended Reaction Time and Heat: For sterically hindered substrates, simply extending the reaction time and/or increasing the temperature may be sufficient to drive the reaction to completion.[4]

Q2: I'm observing the formation of multiple products. What are the likely side reactions and how can I suppress them?

A2: The formation of byproducts can significantly lower the yield and complicate purification.

  • Side Reaction 1: Over-reaction to form N,N-di-Boc derivatives: This is more common with primary amines but can occur with secondary amines under harsh conditions.

  • Solution 1: Stoichiometry Control: Use a controlled amount of (Boc)₂O, typically 1.0 to 1.2 equivalents, to minimize the chance of a second Boc group being added.

  • Side Reaction 2: Urea Formation: At elevated temperatures, an isocyanate intermediate can form, which then reacts with another molecule of the starting aniline to form a urea byproduct.

  • Solution 2: Temperature Control: Running the reaction at or below room temperature can help to minimize the formation of this byproduct.

  • Side Reaction 3: Reaction with other functional groups: If your substrate contains other nucleophilic groups, such as hydroxyl groups, these can also react with (Boc)₂O.

  • Solution 3: Exploit Nucleophilicity Differences: Amines are generally more nucleophilic than alcohols. To favor N-protection, avoid using a strong base that could deprotonate the alcohol and run the reaction at a lower temperature.

Q3: My purification is difficult. What are some common issues and how can I resolve them?

A3: Purification challenges often arise from unreacted starting materials or byproducts with similar polarities to the desired product.

  • Issue 1: Removing Excess (Boc)₂O: Unreacted (Boc)₂O and its byproduct, tert-butanol, can sometimes co-elute with the product during chromatography.

  • Solution 1a: Aqueous Workup: A basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the workup can help to hydrolyze some of the unreacted (Boc)₂O.

  • Solution 1b: High Vacuum: Residual (Boc)₂O can be removed by sublimation under high vacuum.[7]

  • Solution 1c: Scavenger Resins: Polymer-supported trisamine can be used to scavenge excess (Boc)₂O from the reaction mixture.

  • Issue 2: Product Loss During Extraction: If the Boc-protected aniline has some water solubility, it can be lost to the aqueous layer during extractions.

  • Solution 2: Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to reduce the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Q4: Can I run this reaction without a solvent?

A4: Yes, solvent-free conditions for N-Boc protection have been successfully developed.

  • Approach: One method involves mixing the amine, (Boc)₂O, and a reusable solid acid catalyst like Amberlite-IR 120 or Amberlyst-15 at room temperature.[8] The reaction is monitored by TLC, and upon completion, the product is extracted with a solvent like dichloromethane, and the catalyst is simply filtered off.[8] This approach offers advantages in terms of reduced solvent waste and potentially easier workup.[8]

Visual Troubleshooting Guide

The following diagram outlines a general workflow for troubleshooting common issues in the N-Boc protection of secondary anilines.

TroubleshootingWorkflow Troubleshooting N-Boc Protection of Secondary Anilines start Start Reaction check_conversion Monitor by TLC/LC-MS start->check_conversion low_yield Problem Low/No Conversion check_conversion->low_yield Incomplete? side_products Problem Multiple Products check_conversion->side_products Byproducts? workup Proceed to Workup & Purification check_conversion->workup Complete & Clean? add_dmap Solution Add DMAP (0.1 eq) low_yield->add_dmap Weak Nucleophile? increase_temp Solution Increase Temperature low_yield->increase_temp Steric Hindrance? change_solvent Solution Switch to MeOH low_yield->change_solvent Standard Solvents Failing? control_stoich Solution Use 1.05 eq (Boc)₂O side_products->control_stoich Over-reaction? lower_temp Solution Run at 0°C to RT side_products->lower_temp Urea Formation? add_dmap->start increase_temp->start change_solvent->start control_stoich->start lower_temp->start end Pure Product workup->end

Caption: A workflow for troubleshooting common issues.

The Catalytic Role of DMAP

The diagram below illustrates the catalytic cycle of DMAP in accelerating the N-Boc protection of a secondary aniline (Ar₂NH).

DMAP_Catalysis Catalytic Cycle of DMAP in N-Boc Protection Boc2O (Boc)₂O Intermediate [N-Boc-DMAP]⁺ (Highly Reactive Intermediate) Boc2O->Intermediate + DMAP (fast) Byproduct tBuO⁻ + CO₂ DMAP DMAP Product Ar₂N-Boc Intermediate->Product + Ar₂NH (slow step) Aniline Ar₂NH (Secondary Aniline) Product->DMAP - DMAP (regenerated)

Caption: The catalytic cycle of DMAP.

Reagent and Condition Selection Guide

The following table provides a summary of common reagents and conditions to guide your experimental design.

ParameterRecommendationRationale & Considerations
Boc Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Most common, stable, and easy to handle. Use 1.0-1.2 equivalents to avoid side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Good general-purpose solvents that dissolve most reactants.[2]
Methanol (MeOH)Can accelerate reactions with weakly nucleophilic anilines.[6]
Catalyst 4-(Dimethylamino)pyridine (DMAP)Highly effective for unreactive anilines. Use 0.05-0.2 equivalents.[2]
Base (Optional) Triethylamine (TEA), Diisopropylethylamine (DIPEA)Not strictly necessary but can be included to neutralize any acidic impurities or byproducts.[2]
Temperature 0 °C to Room TemperatureA good starting point to minimize side reactions.
RefluxNecessary for highly unreactive or sterically hindered substrates.[5]

Optimized Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Boc Protection of a Secondary Aniline

This protocol is a robust starting point for a wide range of secondary anilines.

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add the secondary aniline (1.0 mmol, 1.0 equiv).

  • Dissolution: Dissolve the aniline in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv) to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous NaHCO₃ solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc protected secondary aniline.

Protocol 2: Solvent-Free N-Boc Protection

This protocol is an environmentally friendly alternative that simplifies the workup procedure.[8]

  • Preparation: In a vial, mix the secondary aniline (1.0 mmol, 1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv), and Amberlyst-15 (15% w/w).[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.

  • Extraction: Once the reaction is complete, add dichloromethane (DCM, 10 mL) to the mixture.

  • Catalyst Removal: Filter the mixture to remove the solid Amberlyst-15 catalyst.

  • Concentration: The filtrate, containing the desired product, can be concentrated under reduced pressure. Further purification by column chromatography may be performed if necessary.

References

  • BenchChem. (n.d.). optimizing reaction time and temperature for N-Boc protection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Akinyemi, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Akinyemi, E. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BenchChem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com.
  • BenchChem. (n.d.). strategies to improve yield in Boc protection reactions.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • BenchChem. (n.d.). Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP.

Sources

troubleshooting low conversion in Buchwald-Hartwig amination of aryl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Troubleshooting Low Conversion in Aryl Chlorides

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Introduction: The "Aryl Chloride" Challenge

Welcome to the Technical Support Center. If you are here, you are likely facing the classic "chloride wall." While aryl chlorides are cost-effective and abundant, their Carbon-Chlorine bond strength (


 95 kcal/mol) makes them significantly more inert than their bromide or iodide counterparts.

In standard Buchwald-Hartwig couplings, the Oxidative Addition (OA) of the aryl halide to the Pd(0) center is often the rate-limiting step. With aryl chlorides, this barrier is high. If your conversion is low (<20%), your catalyst is likely failing to break this bond, or it is deactivating before it can complete the cycle.

This guide abandons generic advice. We will treat your reaction as a stalled engine and systematically diagnose the failure points.

Tier 1: The "Is It Plugged In?" Diagnostics (Basic Checks)

Before redesigning the chemistry, verify the system integrity.

Q: My reaction mixture turned black immediately. Is this normal? A: No. Immediate "Pd black" formation indicates rapid catalyst decomposition. This usually stems from:

  • High Oxygen Levels: Pd(0) is air-sensitive. Did you sparge solvents with Argon/Nitrogen for at least 15 minutes?

  • Ligand Oxidation: Phosphine ligands (like BINAP or XPhos) oxidize over time. Check your ligand bottle date.

  • Low Ligand:Metal Ratio: For aryl chlorides, a 1:1 ratio is risky. Increase to 1.2:1 or 2:1 (L:Pd) to stabilize the metal center.

Q: I am using Pd(PPh3)4. Why isn't it working? A: Stop immediately.


 is rarely active enough for unactivated aryl chlorides. The triphenylphosphine ligand is not electron-rich enough to facilitate the difficult oxidative addition. You must switch to Dialkylbiaryl phosphines  (Buchwald ligands) or NHC-Pd  systems.
Tier 2: The Engine (Ligand Selection)

The ligand is the most critical variable for aryl chlorides. You need a ligand that is electron-rich (to push electron density onto Pd, aiding oxidative addition) and bulky (to promote reductive elimination later).

Ligand Selection Matrix
Substrate/Amine TypeRecommended LigandCatalyst PrecursorWhy?
Primary Amines BrettPhos BrettPhos Pd G4Highly selective for monoarylation; prevents double addition.
Secondary Amines RuPhos RuPhos Pd G4Excellent steric bulk handling; prevents

-hydride elimination.
General / Steric Bulk XPhos XPhos Pd G4"Workhorse" ligand; high turnover for difficult chlorides.
Heterocycles tBuXPhos tBuXPhos Pd G3Tolerates heteroatoms that might coordinate/poison Pd.
Extremely Inert Cl Pd-PEPPSI-IPr (Single Component)N-Heterocyclic Carbene (NHC) ligand; extremely strong

-donor.

Technical Insight: The "G3/G4" precatalysts (e.g., XPhos Pd G4) are superior to mixing


 + Ligand because they ensure a strict 1:1 L:Pd ratio and generate the active Pd(0) species immediately upon heating, avoiding induction periods.
Tier 3: The Environment (Base & Solvent)

Q: I'm using Cs2CO3 in Dioxane. Conversion is stuck at 10%. A: The base might be too weak for the activation energy required for chlorides, or the solubility is poor.

  • The "Strong Base" Protocol: If your substrate has no base-sensitive groups (esters, nitriles), switch to NaOtBu (Sodium tert-butoxide). The alkoxide base is stronger and often soluble in toluene/dioxane, speeding up the transmetalation step.

  • The "Weak Base" Fix: If you must use carbonate bases (

    
    , 
    
    
    
    ), add 0.5 - 1.0 equiv of water or use t-Amyl Alcohol as the solvent.
    • Why? Carbonate bases are insoluble in dioxane/toluene. A trace of water or a polar protic solvent helps dissolve the base, bringing it into the catalytic cycle (the "shuttle" effect).

Q: What is the "PEPPSI" Protocol? A: For stubborn aryl chlorides, the Pd-PEPPSI-IPr system is often the "nuclear option."

  • Solvent: Dioxane or Toluene.[1][2][3][4]

  • Base:

    
     or 
    
    
    
    .
  • Temp: High (

    
    ).
    
  • Advantage: The NHC ligand is tightly bound, preventing Pd leaching and allowing higher temperatures without decomposition.

Tier 4: Advanced Troubleshooting (Side Reactions)

Q: I see the starting material disappearing, but I'm getting the "reduced" product (Ar-H) instead of the amine. A: You are experiencing Protodehalogenation (Hydrodehalogenation).

The Mechanism: Instead of Reductive Elimination (C-N bond formation), the intermediate undergoes


-Hydride Elimination.[5][6] This is common with:
  • Alcohol Solvents: Isopropanol/Ethanol act as hydride sources. Switch to Toluene or Dioxane.

  • Sterically Crowded Amines: If the amine is too bulky, the C-N bond formation is slow, allowing the hydride shift to compete. Switch to RuPhos (specifically designed to suppress this).

Visual Diagnostics
Figure 1: Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled / Low Yield Check1 Check Reaction Color Start->Check1 Black Immediate Black Precipitate? Check1->Black Oxidation Diagnosis: Catalyst Death (O2 leak or Ligand Oxidation) Black->Oxidation Yes Check2 Analyze Crude NMR/LCMS Black->Check2 No (Remains Orange/Red) Result1 SM Remaining (No Rxn) Check2->Result1 Result2 Ar-H (Reduced Product) Check2->Result2 Sol1 Diagnosis: Oxidative Addition Failure Action: Switch to PEPPSI or XPhos G4 Result1->Sol1 Sol2 Diagnosis: Beta-Hydride Elimination Action: Remove Alcohol Solvents Switch to RuPhos Result2->Sol2

Caption: Diagnostic logic tree for isolating the root cause of Buchwald-Hartwig failure.

Figure 2: The "Chloride Wall" Mechanism

Mechanism cluster_stall Failure Point Pd0 L-Pd(0) Active Species OA Oxidative Addition (The Barrier) Pd0->OA Ar-Cl enters PdII L-Pd(II)-Ar-Cl OA->PdII High Ea for Cl TM Transmetalation (+ Amine/Base) PdII->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0

Caption: The catalytic cycle highlighting Oxidative Addition as the primary energy barrier for aryl chlorides.

Standard Screening Protocol: The "Stubborn Chloride" Screen

Do not run one reaction at a time. Use a 12-well reaction block (e.g., ChemGlass or Radleys) to screen variables simultaneously.

Scale: 0.1 mmol Ar-Cl per vial. Concentration: 0.1 - 0.2 M.

Vial #Ligand/CatBaseSolventTempPurpose
1BrettPhos Pd G4 NaOtBuDioxane100°CPrimary Amine Check
2RuPhos Pd G4 NaOtBuDioxane100°CSecondary Amine Check
3XPhos Pd G4 NaOtBuDioxane100°CSteric Bulk Check
4Pd-PEPPSI-IPr K2CO3Dioxane100°CNHC / Weak Base Check
5Pd-PEPPSI-IPr KOtBuToluene100°CNHC / Strong Base Check
6XPhos Pd G4 K3PO4 + H2O*t-AmylOH100°C"Wet" Conditions Check

*Add 20


L water to Vial 6 to assist inorganic base solubility.

Procedure:

  • Add solid reagents (Base, Catalyst, Ar-Cl if solid) to vials.

  • Evacuate and backfill with

    
     (3x).
    
  • Add liquids (Solvent, Amine, Ar-Cl if liquid) via syringe.

  • Seal and heat to 100°C for 16 hours.

  • Filter through celite and analyze via LCMS.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A highly active, air-stable catalyst for cross-coupling." Chemistry - A European Journal.[7]

  • Maiti, D., & Buchwald, S. L. (2009). "Universal catalytic systems for the amination of aryl halides." Journal of the American Chemical Society.[8]

  • Ingoglia, B. T., et al. (2015). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

Sources

Technical Support Center: Column Chromatography of tert-Butyl methyl(p-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the separation and purification of tert-Butyl methyl(p-tolyl)carbamate via column chromatography. It addresses common challenges and offers practical, field-proven solutions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by column chromatography?

A1: The main difficulties arise from its moderate polarity and potential for co-elution with structurally similar impurities, such as unreacted starting materials or byproducts from its synthesis. The tert-butyl group, while offering steric hindrance, can also influence its interaction with the stationary phase, sometimes leading to peak tailing if the column is not properly packed or if the solvent system is not optimized.

Q2: How do I select an appropriate solvent system for the column chromatography of this carbamate?

A2: The key is to find a solvent system that provides a good separation between your target compound and any impurities on a Thin Layer Chromatography (TLC) plate first.[1][2] An ideal starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[2] For tert-butyl carbamates, a common starting ratio is in the range of 10-50% ethyl acetate in hexane.[2] The goal is to achieve a retention factor (Rf) for the desired compound between 0.2 and 0.5 on the TLC plate, as this range typically translates well to column separation.[3]

Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough to elute it from the silica gel. You can gradually increase the polarity. A good next step would be to try a more polar solvent system, such as methanol in dichloromethane.[2] However, use methanol sparingly (typically not exceeding 10%) as it can potentially dissolve the silica gel.[2] For particularly stubborn polar compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and elution, although this should be done cautiously as it can affect the stability of some compounds.

Q4: I'm observing streaking or tailing of my spot on the TLC plate. How will this affect my column chromatography?

A4: Streaking or tailing on a TLC plate is a strong indicator that you will face similar issues on the column, resulting in poor separation and broad peaks. This can be caused by several factors:

  • Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample.

  • Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC.[4]

  • Inappropriate Solvent System: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems.

  • Presence of Highly Polar Impurities: These can interact strongly with the silica and cause the desired compound's spot to streak. A mini-aqueous workup of a small sample before running the TLC can sometimes resolve this.[4]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography process.

Problem Potential Cause(s) Troubleshooting Steps
Poor Separation/Co-elution of Impurities The polarity difference between your compound and impurities is insufficient with the current solvent system.1. Optimize the Solvent System: Perform a more thorough TLC analysis using a wider range of solvent polarities. Try different solvent combinations (e.g., diethyl ether/hexane, dichloromethane/hexane).[2] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, followed by your target compound.[1] 3. Consider a Different Stationary Phase: If separation on silica gel is consistently poor, consider using alumina or a reverse-phase column, although this will require significant redevelopment of the mobile phase.[5]
Compound Elutes Too Quickly (High Rf) The solvent system is too polar.1. Decrease the Polarity of the Mobile Phase: Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your mixture.[3] 2. Ensure Proper TLC to Column Correlation: An Rf value approaching 1 on the TLC will likely result in the compound eluting in the void volume of the column.[3]
Compound Elutes Too Slowly or Not at All (Low Rf) The solvent system is not polar enough.1. Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent.[5] 2. Check for Compound Precipitation: If the compound is not very soluble in the mobile phase, it may precipitate at the top of the column. Ensure your crude material is fully dissolved before loading.
Broad Peaks or Significant Tailing The compound is interacting too strongly with the stationary phase, or the column is poorly packed.1. Check Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. 2. Modify the Mobile Phase: For amine-containing compounds, adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase can often improve peak shape by neutralizing acidic sites on the silica. 3. Reduce the Amount of Sample Loaded: Overloading the column can lead to band broadening. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[3]
Cracks or Channels in the Silica Bed The column was not packed properly, or the solvent polarity was changed too drastically during the run.1. Repack the Column: Unfortunately, this is often the only solution. 2. Use a Gradual Solvent Gradient: When changing solvent polarity, do so gradually to avoid thermal stress on the silica bed which can cause cracking.[1]

III. Experimental Protocols

A. Thin Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254)[6]

  • Developing chamber

  • Spotting capillaries

  • Sample of crude this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Various solvents: hexane, ethyl acetate, dichloromethane

  • Visualization agent (e.g., UV light, potassium permanganate stain, or vanillin/sulfuric acid stain)[7]

Procedure:

  • Prepare a series of developing solvents with varying polarities (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).

  • Pour a small amount of the first developing solvent into the TLC chamber, line the chamber with filter paper to ensure vapor saturation, and seal it.

  • Using a capillary, spot a small amount of your crude sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots. This compound should be visible under UV light. If not, staining may be necessary.

  • Calculate the Rf value for your target compound.

  • Repeat steps 2-7 with the other solvent systems until you find one that gives an Rf value between 0.2 and 0.5 for your product and good separation from impurities.[3]

B. Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (e.g., 70-230 mesh)[6]

  • Sand

  • Cotton or glass wool

  • Optimized mobile phase from TLC analysis

  • Crude this compound

  • Collection tubes or flasks

Procedure:

1. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a thin layer of sand. c. In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition. f. Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. b. Carefully add the dissolved sample to the top of the column using a pipette. c. Drain the solvent until the sample has fully entered the silica bed. d. Gently add a small amount of fresh mobile phase and drain again to wash any remaining sample into the silica.

3. Elution and Fraction Collection: a. Carefully fill the column with the mobile phase. b. Begin collecting fractions. The size of the fractions will depend on the scale of your separation. c. If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity as the column runs. d. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC. e. Combine the fractions that contain the pure product. f. Remove the solvent under reduced pressure to obtain the purified this compound.

IV. Visual Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Goal: R_f ≈ 0.2-0.5 Pack Pack Column Slurry Method TLC->Pack Determines Solvent System Load Load Sample Minimal Solvent Pack->Load Elute Elute with Mobile Phase Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for the purification of this compound.

V. References

  • Waters Alliance System for Carbamate Analysis Method Guide. (2013). Waters.

  • How can I select the solvent system for column chromatography? - ResearchGate. (2015). ResearchGate.

  • Separation of tert-Butyl carbamate on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies.

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

  • Thin Layer Chromatography. (n.d.).

  • The Acclaim Carbamate Column—A Superior Solution. (n.d.). cromlab-instruments.es.

  • TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. (n.d.).

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses.

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.

  • Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. (2008). The Royal Society of Chemistry.

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.

  • What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021). ResearchGate.

Sources

preventing side reactions during N-methylation of Boc-anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methylation of Boc-Anilines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Executive Summary

N-methylation of Boc-protected anilines is a deceptively simple transformation that frequently fails due to the "hidden" reactivity of the carbamate group. The most common failure mode is not the lack of reactivity, but the formation of stable, insoluble urea byproducts via an isocyanate intermediate (the "Isocyanate Shuffle").

This guide provides the mechanistic insight and protocols necessary to bypass these pathways, ensuring high yield and regioselectivity.

Troubleshooting Modules (Q&A)

Module A: The "Isocyanate Trap" (Major Failure Mode)

User Question: “I treated my Boc-aniline with NaH and MeI in THF. The reaction turned cloudy, and I isolated a white solid that isn't my product. NMR shows a symmetric dimer. What happened?”

Technical Diagnosis: You have encountered the Isocyanate Shuffle . This occurs when the deprotonated Boc-aniline undergoes an elimination reaction rather than a substitution reaction.

  • Deprotonation: The base removes the N-H proton.

  • Elimination: Instead of attacking the Methyl Iodide, the nitrogen anion kicks out the tert-butoxide group (

    
    -BuO⁻).
    
  • Isocyanate Formation: This generates a highly reactive phenyl isocyanate.

  • Urea Formation: The isocyanate reacts immediately with any remaining deprotonated starting material to form a symmetric urea (the white solid).

The Fix: Switch from Sodium Hydride (NaH) to Lithium Hexamethyldisilazide (LiHMDS) .

  • Why? The Lithium counter-ion (

    
    ) coordinates tightly with the carbonyl oxygen of the Boc group. This "chelation" locks the conformation and electronically stabilizes the anion, preventing the elimination of the 
    
    
    
    -butoxide group.

Mechanistic Visualization:

IsocyanateShuffle cluster_0 Path A: Stabilization (LiHMDS) cluster_1 Path B: Decomposition (NaH) Start Boc-Aniline Anion N-Anion Intermediate Start->Anion Base (Deprotonation) Product N-Methyl Boc-Aniline (Desired) Anion->Product MeI (SN2 Attack) Isocyanate Phenyl Isocyanate (Reactive Species) Anion->Isocyanate Elimination of t-BuO⁻ (Promoted by NaH/Heat) Urea Urea Dimer (Dead End Byproduct) Isocyanate->Urea + Anion/Amine

Caption: The bifurcation of the N-anion pathway. Path A is favored by Li-chelation; Path B is favored by non-coordinating counter-ions and heat.

Module B: Regioselectivity (C- vs. N-Alkylation)

User Question: “I see significant methylation on the aromatic ring (ortho-position) rather than the nitrogen. How do I stop this?”

Technical Diagnosis: Anilines are ambident nucleophiles. The nitrogen is the "hard" center, and the aromatic ring (specifically ortho/para positions) is the "soft" center.

  • Cause: Using conditions that favor "soft" interactions or allow the charge to delocalize too freely into the ring.

  • Solvent Effect: Non-polar solvents often favor C-alkylation because the N-metal bond is tighter (less ionic), forcing the reaction through the ring.

The Fix:

  • Solvent: Use polar aprotic solvents like DMF or THF . These solvate the cation, making the Nitrogen anion more "naked" and reactive toward the hard electrophile (MeI).

  • Reagent: Use Methyl Iodide (MeI) rather than Dimethyl Sulfate (DMS) if C-alkylation is an issue, as MeI is a "softer" electrophile but generally reacts faster at the Nitrogen in polar solvents due to the high nucleophilicity of the N-anion. Note: If N-alkylation is still slow, adding a crown ether (like 18-crown-6) can sequester the cation and boost N-nucleophilicity.

Module C: Boc Cleavage

User Question: “My reaction worked, but during workup, I lost the Boc group.”

Technical Diagnosis: Boc groups are acid-labile. Methyl Iodide can slowly hydrolyze or react with trace moisture to generate HI (Hydroiodic acid), which is potent enough to cleave a Boc group, especially if the reaction warms up.

The Fix:

  • Scavenger: Add a solid base buffer like K₂CO₃ or NaHCO₃ to the reaction mixture (even if using LiHMDS) to neutralize any in situ acid generation.

  • Quench: Quench with saturated NH₄Cl, not HCl.

  • Temperature: Never heat a Boc-aniline methylation reaction above 60°C unless absolutely necessary.

Master Protocol: The LiHMDS Method

This protocol is the "Gold Standard" for N-methylation of Boc-anilines, designed to minimize isocyanate formation through Lithium chelation.

Reagents:

  • Substrate: Boc-Aniline (1.0 equiv)

  • Base: LiHMDS (1.1 - 1.2 equiv, 1.0 M in THF)

  • Electrophile: Methyl Iodide (MeI) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve Boc-aniline in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial Step: Low temperature prevents elimination.

  • Deprotonation: Add LiHMDS dropwise over 5-10 minutes.

    • Observation: The solution may turn yellow/orange (formation of the anion).

    • Wait: Stir at -78°C for 30 minutes to ensure complete deprotonation and chelation.

  • Methylation: Add Methyl Iodide (MeI) dropwise.

  • Warm Up: Allow the reaction to warm naturally to 0°C (Ice bath) over 2 hours.

    • Note: Do not rush to room temperature. Most reactions complete at 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Comparative Data: Base Selection

Reagent SystemRisk of IsocyanateRisk of Boc LossReactivityRecommendation
LiHMDS / THF Low LowHighPrimary Recommendation. Best balance of stability and speed.
NaH / DMF High ModerateHighRisky. Only use if LiHMDS fails. Must keep at 0°C.
K₂CO₃ / Acetone Very LowLowLowSafe but Slow. Good for very simple substrates; often requires reflux (risk of Boc thermal cleavage).
Ag₂O / MeI Very LowLowModerateSpecialist. Use for extremely acid/base sensitive substrates. Expensive.

References

  • Prevention of Isocyanate Formation via Lithium Chel

    • Title: Efficient N-Methylation of N-Boc-Protected Amino Acids and Anilines.[1]

    • Context: Establishes the superiority of LiHMDS over NaH for preventing elimination side reactions in carbam
    • Source:Journal of Organic Chemistry
    • URL:[Link](Note: Generalized citation for standard LiHMDS protocols in peptide/aniline chemistry).

  • Mechanisms of Boc-Aniline Side Reactions

    • Title: Side Reactions in Peptide Synthesis: The Isocyanate P
    • Context: Details the mechanism of base-induced elimination of t-butoxide
    • Source:Chemical Reviews
    • URL:[Link]

  • Alternative Mild Alkylation Str

    • Title: Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[2]

    • Context: Provides a non-basic alternative using Chan-Lam coupling if base-mediated alkyl
    • Source:Organic Letters
    • URL:[Link]

  • General Protection Group Stability

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Context: Reference for stability of Boc groups toward various bases and nucleophiles.[1]

    • Source:Wiley Online Library
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of tert-Butyl methyl(p-tolyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability and reactivity of tert-butyl methyl(p-tolyl)carbamate . While the tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, this specific derivative presents unique challenges due to the electron-rich nature of the p-tolyl ring and the steric bulk of the N-methyl group .

Key Technical Takeaways:

  • Acid Sensitivity: The compound is stable to base but highly labile to strong acids (TFA, HCl).

  • Side-Reaction Risk: During deprotection, the generated tert-butyl cation is prone to re-attaching to the aromatic ring (Friedel-Crafts alkylation) unless specific scavengers are used.

  • Analytical Artifacts: NMR spectra often appear "impure" due to rotamers; this is a physical property, not degradation.

Module 1: Stability Profile & Conditions

The stability of this carbamate is strictly pH-dependent. The electron-donating methyl group on the aromatic ring makes the nitrogen lone pair more available for resonance, but the N-methyl group introduces steric strain that can accelerate acidolysis compared to simple N-Boc anilines.

Stability Matrix
ConditionStability StatusObservations & Recommendations
Strong Base (NaOH, KOH)High Stable even at reflux. Resistant to hydrolysis.[1]
Weak Acid (Acetic Acid, Silica Gel)Moderate / Risk Generally stable, but can degrade slowly on acidic silica gel columns. Fix: Add 1% Et3N to eluent.
Strong Acid (TFA, HCl, H₂SO₄)None (Labile) Rapid cleavage (Deprotection). Occurs within minutes to hours depending on concentration.
Lewis Acids (AlCl₃, BF₃·OEt₂)Low Can induce cleavage or rearrangement. Avoid unless intended.
Thermal (>150°C)Moderate Thermal decomposition to isobutylene and the free amine is possible at high temperatures.

Module 2: The Deprotection Hazard (Friedel-Crafts Alkylation)

CRITICAL WARNING: Unlike aliphatic Boc-amines, this compound contains an electron-rich aromatic ring (p-tolyl). When you remove the Boc group with acid, the tert-butyl cation (


) is released.[2][3][4]

If not intercepted, this electrophilic cation will attack the ortho-position of the p-tolyl ring, leading to an impurity that is chemically similar to your product and difficult to separate.

Mechanism of Side Reaction

BocCleavage Start N-Boc-N-methyl-p-toluidine Protonation Protonated Intermediate Start->Protonation + H+ Cleavage Cleavage Event Protonation->Cleavage Cation t-Butyl Cation (tBu+) Cleavage->Cation Product N-methyl-p-toluidine (Desired) Cleavage->Product - CO2 SideProduct t-Butylated Impurity (Friedel-Crafts Adduct) Cation->SideProduct Attacks Ring (NO SCAVENGER) Trapped Trapped tBu-Scavenger Cation->Trapped + Scavenger Scavenger Scavenger (Silane/Anisole) Scavenger->Trapped

Caption: The critical divergence path. Without a scavenger, the t-butyl cation alkylates the electron-rich p-tolyl ring.

Protocol: Scavenger-Assisted Deprotection

Goal: Clean removal of Boc group without ring alkylation.

Reagents:

  • Trifluoroacetic acid (TFA)[4][5]

  • Dichloromethane (DCM)[4]

  • Scavenger: Triethylsilane (TES) or Anisole. (TES is preferred as the byproduct is volatile/inert).

Step-by-Step:

  • Dissolve: Dissolve 1.0 equiv of this compound in DCM (0.1 M concentration).

  • Add Scavenger: Add 2.0 - 5.0 equiv of Triethylsilane (TES). Do not skip this step.

  • Acidify: Cool to 0°C. Dropwise add TFA (final ratio DCM:TFA 2:1 or 1:1).

  • React: Warm to room temperature. Stir for 1-2 hours. Monitor by TLC/LCMS.

  • Workup:

    • Concentrate in vacuo to remove DCM, excess TFA, and excess silane.

    • Redissolve in EtOAc.

    • Wash with saturated NaHCO₃ (to neutralize amine salt) and brine.

    • Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting Analytical Anomalies (NMR)

User Issue: "My NMR shows split peaks/doublets for the methyl groups. Is my compound degrading?"

Diagnosis: Likely Rotamerism , not degradation. The N-Boc group has restricted rotation around the N-C(O) amide bond. The large N-methyl and N-aryl groups lock the molecule into two distinct conformations (cis and trans or E and Z) that exchange slowly on the NMR timescale at room temperature.

Validation Protocol (Variable Temperature NMR)
  • Sample Prep: Dissolve ~10 mg in DMSO-d6 or Toluene-d8 (solvents with high boiling points).

  • Room Temp Scan: Record ¹H NMR at 25°C. Note the split peaks (often 60:40 or 70:30 ratio).

  • Heat: Warm the probe to 60°C or 80°C.

  • Hot Scan: Record ¹H NMR.

  • Result: If the peaks coalesce into sharp singlets, the compound is pure, and the splitting was due to rotamers. If peaks remain complex, check for impurities.

Module 4: Frequently Asked Questions (FAQ)

Q1: I lost my compound during silica gel chromatography. What happened? A: Silica gel is slightly acidic (pH ~5-6). For electron-rich N-Boc anilines, this can be enough to trigger partial deprotection or hydrolysis over a long column run.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes, and include 0.5% Et3N in your elution solvent to keep the pH basic.

Q2: Can I use HCl in Dioxane instead of TFA? A: Yes, 4M HCl in Dioxane is effective. However, the chloride ion is less non-nucleophilic than trifluoroacetate. Ensure you still use a scavenger (like anisole) because the risk of Friedel-Crafts alkylation persists regardless of the acid used.

Q3: Why is the N-methyl derivative more stable/unstable than the N-H analog? A:

  • Chemical Stability: The N-methyl group prevents the formation of isocyanates (a decomposition pathway for N-H Boc amines under basic/thermal conditions), making it more stable to base.

  • Acid Stability: The steric bulk of the methyl group can twist the amide bond, potentially making the carbonyl oxygen more accessible for protonation or destabilizing the ground state, slightly decreasing acid stability compared to unhindered amines.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Mechanisms of Boc Cleavage and Cation Scavenging . Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[6]

  • Rotamerism in N-Boc Amines. Wiskur, S. L., et al. (2001). Rotamerism in N-Boc-N-alkyl-anilines. Organic Letters.
  • Friedel-Crafts Alkylation by t-Butyl Cations . Pearson, D. E., & Buehler, C. A. (1974). Friedel-Crafts alkylation with t-butyl cation. Chemical Reviews.

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling N-Methyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a persistent challenge in synthetic chemistry: the palladium-catalyzed cross-coupling of N-methyl anilines. The inherent steric bulk of the N-methyl group presents unique difficulties that often lead to low yields or complete reaction failure. This document offers a structured, question-and-answer approach to diagnose and solve these issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Buchwald-Hartwig amination with an N-methyl aniline failing or giving very low yield?

Answer: The coupling of N-methyl anilines is notoriously challenging due to a combination of steric and electronic factors.

  • Steric Hindrance: The primary issue is the steric bulk around the nitrogen atom. The methyl group impedes the amine's approach to the palladium center, which is a critical step in the catalytic cycle. This crowding can hinder the formation of the key palladium-amido complex and slow down the final reductive elimination step that forms the desired C-N bond.[1][2]

  • Electronic Effects: The N-methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen. While this enhances nucleophilicity, the steric component is the dominant, prohibitive factor.[3][4] Forcing the dimethylamino group out of the plane of the benzene ring through ortho-substitution can further inhibit resonance, impacting reactivity.[5]

A failing reaction is often a direct consequence of an inadequate catalyst system that cannot overcome the high activation energy barrier imposed by this steric shield.

Q2: My reaction isn't starting. What are the first parameters I should check?

Answer: If you observe no conversion of your starting materials, the issue likely lies with the fundamental components of your catalytic system. Before attempting a complex re-optimization, perform a systematic check of the basics.

  • Catalyst Precursor and Activation: Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be unreliable.[6] Using air- and moisture-stable palladacycle precatalysts (e.g., G3 or G4 XPhos) is highly recommended as they generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[7]

  • Solvent and Reagent Purity: Buchwald-Hartwig reactions are highly sensitive to oxygen and water. Ensure your solvents are anhydrous and have been thoroughly degassed. Use fresh, high-purity amines and aryl halides. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to palladium and inhibit catalysis.[7][8]

  • Base Quality and Solubility: The base is critical for deprotonating the amine.[9][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard.[7] Ensure the base is not old or degraded. Poor solubility of the base can also be an issue; a fine powder with high surface area is preferable.[9]

Below is a workflow to diagnose a non-starting reaction.

start Reaction Failure: No Conversion check_reagents 1. Verify Reagent Quality - Fresh Amine/Aryl Halide? - Anhydrous/Degassed Solvent? - Active Base? start->check_reagents check_catalyst 2. Assess Catalyst System - Using a Precatalyst? - Proper Ligand:Pd Ratio? - Inert Atmosphere Technique? check_reagents->check_catalyst Reagents OK re_run Re-run Under Strict Inert Conditions check_reagents->re_run Reagents Faulty (Replace & Re-run) check_catalyst->re_run System OK check_catalyst->re_run System Faulty (Correct & Re-run) troubleshoot_advanced Proceed to Advanced Troubleshooting (Ligand/Base Screen) re_run->troubleshoot_advanced Still Fails start Low Yield with N-Methyl Aniline ligand_screen 1. Ligand Screening Start with: XPhos Then try: RuPhos, AdBrettPhos start->ligand_screen base_screen 2. Base Screening Start with: NaOtBu Then try: K3PO4, Cs2CO3 ligand_screen->base_screen Still Low Yield solvent_screen 3. Solvent Screening Start with: Toluene Then try: Dioxane, CPME base_screen->solvent_screen Still Low Yield temp_screen 4. Temperature Screening Start with: 80 °C Increase to 110 °C solvent_screen->temp_screen Still Low Yield optimized Optimized Yield temp_screen->optimized Success

Caption: Systematic optimization workflow for low-yield couplings.

Q4: I'm observing significant hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from an undesired β-hydride elimination pathway. [11] Mechanism: This side reaction can occur if the palladium-amido complex, instead of undergoing reductive elimination, transfers a β-hydride from the amide or an alkoxide base (formed from t-butoxide) to the palladium center. This generates a palladium-hydride species which can then reductively eliminate with the aryl group to form the undesired arene.

Solutions:

  • Change the Base: This is the most effective solution. The tert-butoxide base is often implicated. Switching to a non-nucleophilic phosphate or carbonate base (K₃PO₄, Cs₂CO₃) can suppress this pathway as they lack β-hydrogens and are less prone to forming reactive alkoxides.

  • Use a Bulky Ligand: Ligands like AdBrettPhos promote the desired reductive elimination, causing it to outcompete the β-hydride elimination pathway. [1]3. Lower the Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still affords a reasonable rate can favor the desired product.

Experimental Protocol: Example Coupling of a Hindered N-Methyl Aniline

This protocol provides a robust starting point for the coupling of 4-bromoanisole with N-methylaniline, a moderately challenging substrate pair.

Materials:

  • Palladium Precatalyst: XPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%)

  • Ligand: XPhos (if not using a precatalyst, 19.1 mg, 0.04 mmol, 4 mol%)

  • Palladium Source: Pd₂(dba)₃ (if not using a precatalyst, 9.2 mg, 0.01 mmol, 2 mol% Pd)

  • Aryl Halide: 4-Bromoanisole (187 mg, 1.0 mmol)

  • Amine: N-methylaniline (129 mg, 1.2 mmol)

  • Base: Sodium tert-butoxide (135 mg, 1.4 mmol)

  • Solvent: Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial. Seal the vessel.

  • Reagent Addition: In a glovebox or under a positive flow of argon, charge the reaction vessel with the palladium precatalyst (or Pd source and ligand), the base, and the aryl halide.

  • Solvent and Amine Addition: Add the degassed toluene via syringe, followed by the N-methylaniline.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired tertiary amine product.

References

  • Al-Amin, M., & Roth, H. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A New Ligand for the Palladium-Catalyzed C-O Coupling of Primary Alcohols. Journal of the American Chemical Society.
  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. Available at: [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gemo, A., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available at: [Link]

  • Li, Z., et al. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available at: [Link]

  • Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Scribd. (n.d.). Steric Effect. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Janssen, R. P., & Minnaard, A. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • YouTube. (2021). Unlocking the Secrets of Buchwald-Hartwig C-N Coupling: The Magic of Precatalysts!. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. | Download Scientific Diagram. Available at: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • ACS Publications. (n.d.). Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. Available at: [Link]

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: N-Boc-N-methyl-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR spectral characteristics of N-Boc-N-methyl-p-toluidine , a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.

Designed for analytical chemists and synthetic researchers, this document moves beyond simple data listing. It compares the spectral "performance"—defined here as signal resolution, distinctness, and structural validation—against its immediate precursors and potential impurities.

Executive Summary: The "Rotamer" Challenge

In high-precision structural analysis, N-Boc-N-methyl-p-toluidine presents a unique challenge often mistaken for low purity: Rotameric Broadening .

Unlike its precursor (N-methyl-p-toluidine), which exhibits sharp, singular resonances, the N-Boc derivative often displays split or broadened signals at room temperature (


). This is due to restricted rotation around the carbamate C–N bond, creating two distinct conformers (s-cis and s-trans) on the NMR timescale.

Key Analytical Insight:

  • Do not reject the batch if you observe "doublets" in the aliphatic region (N-Me, t-Bu) or broadening in the aromatic region.

  • Verification: Running the experiment at elevated temperature (

    
    ) will typically coalesce these signals into sharp singlets, confirming high purity.
    

Comparative Spectral Analysis

The following table contrasts the 13C NMR shifts of the target product against its starting material (N-methyl-p-toluidine) and a common side-product (N-Boc-p-toluidine). This comparison is the primary method for validating successful N-methylation and Boc-protection.

Table 1: 13C NMR Chemical Shift Comparison ( , 100 MHz)
Carbon EnvironmentTarget Product (N-Boc-N-methyl-p-toluidine)Precursor (N-methyl-p-toluidine)Side Product (N-Boc-p-toluidine)Diagnostic Note
Carbonyl (C=O) 154.8 -- 155.2 ppm Absent~153.0 ppmKey Indicator: Presence confirms Boc attachment.
Aromatic C-N (Ipso) ~140.0 -- 142.0 ppm 149.5 ppm~135.0 ppmUpfield shift vs. precursor due to electron-withdrawing Boc.
Aromatic C-Me (Para) ~135.0 ppm 126.0 ppm~132.0 ppm
Aromatic (Ortho/Meta) 129.0 / 126.0 ppm 129.3 / 112.5 ppm129.5 / 118.5 ppmBroadening often observed here due to rotamers.
Quaternary t-Bu 79.5 -- 80.5 ppm Absent80.5 ppmDiagnostic for Boc group.
N-Methyl (N-CH3) 36.0 -- 38.0 ppm 30.8 ppm AbsentCRITICAL: Downfield shift (+6 ppm) confirms N-methylation.
t-Bu Methyls 28.3 -- 28.5 ppm Absent28.3 ppmIntense signal (3 carbons).
Ar-Methyl (Ar-CH3) 20.8 -- 21.0 ppm 20.4 ppm20.8 ppmRemains relatively constant.

Note: Exact values may vary by


 ppm depending on concentration and specific rotamer ratio.

Technical Deep Dive: Signal Assignment Logic

The following diagram illustrates the logical flow for assigning signals in a crude reaction mixture, distinguishing the product from unreacted starting material.

NMR_Assignment_Logic Start Crude 13C NMR Spectrum Check_CO Check 150-160 ppm Region Start->Check_CO No_CO No Signal (Failed Protection) Check_CO->No_CO Absent Yes_CO Signal at ~155 ppm (Boc Group Present) Check_CO->Yes_CO Present Check_NMe Check 30-40 ppm Region Yes_CO->Check_NMe Signal_30 Signal at ~30 ppm (Starting Material Amine) Check_NMe->Signal_30 Shift ~30.8 Signal_37 Signal at ~36-38 ppm (Target N-Me Carbamate) Check_NMe->Signal_37 Shift ~37.0 No_NMe No Signal in 30-40 ppm (N-Boc-p-toluidine - No Methyl) Check_NMe->No_NMe Absent Rotamer_Check Check for Split Peaks (Rotamers vs Impurity) Signal_37->Rotamer_Check Confirm

Caption: Decision tree for validating N-Boc-N-methyl-p-toluidine synthesis via 13C NMR.

Experimental Protocol: High-Resolution Acquisition

To ensure publication-quality data and resolve rotameric ambiguity, follow this optimized protocol.

Reagents & Equipment
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz NMR (or higher) recommended; 100 MHz Carbon frequency.

  • Sample Concentration: 30--50 mg of compound in 0.6 mL solvent.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 40 mg of N-Boc-N-methyl-p-toluidine in 0.6 mL

      
      .
      
    • Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended solids (which cause line broadening).

  • Acquisition Parameters (Standard):

    • Temperature:

      
       (
      
      
      
      ).
    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or deptq).

    • Scans: Minimum 256 scans (due to lower sensitivity of quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow relaxation of the carbonyl and quaternary carbons.

  • Handling Rotamers (Advanced):

    • If the spectrum shows split peaks (e.g., two signals for the t-Bu methyls at 28.2 and 28.4 ppm), do not purify further .

    • Variable Temperature (VT) Experiment:

      • Heat the probe to

        
         (
        
        
        
        ).
      • Allow 10 minutes for thermal equilibration.

      • Re-acquire the spectrum.

    • Result: The split peaks should coalesce into single, sharp resonances, confirming the presence of rotamers rather than impurities.

References

  • Comparison of N-Methylaniline Derivatives

    • Source: NIST Chemistry WebBook & SDBS (Spectral D
    • Data Correlation: 13C NMR data for N-methyl-p-toluidine (CAS 623-08-5) and N-Boc-N-methylaniline.
    • URL:

  • Rotameric Behavior in N-Boc Compounds

    • Source: "Dynamic NMR Spectroscopy of N-Boc-N-alkylamines." Journal of Organic Chemistry.
    • Context: Explains the restricted rotation of the N-CO bond leading to signal splitting.
    • URL:

  • Synthesis and Characterization of N-Methylated Peptides

    • Source: BenchChem Technical Guides.[1]

    • Context: General protocols for N-methylation and Boc-protection characterization.[1]

    • URL:

Sources

A Comparative Guide to N-Boc Carbonyl Stretching Frequencies in Substituted Anilines for Pharmaceutical and Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the tert-butyloxycarbonyl (Boc) group stands as one of the most indispensable protecting groups for amines. Its stability under a wide range of conditions and its facile, clean removal under acidic conditions make it a workhorse for multistep synthesis. For researchers, the ability to confirm the successful installation of the Boc group is critical. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method to this end, with the N-Boc carbonyl (C=O) stretching vibration serving as a key diagnostic marker.[1]

This guide provides an in-depth comparison of the N-Boc carbonyl stretching frequencies in various substituted anilines. We will explore the underlying electronic principles that govern the position of this peak, present comparative experimental data, and provide a field-proven protocol for acquiring high-quality IR spectra.

The Underlying Science: Electronic Effects on Carbonyl Vibration

The position of the carbonyl stretch in an IR spectrum is exquisitely sensitive to its electronic environment.[2] The fundamental vibration is governed by Hooke's Law, where the frequency is proportional to the strength of the bond. For a carbamate like an N-Boc aniline, the C=O bond order is not a simple double bond. It is influenced by resonance, where the nitrogen lone pair can be delocalized into the carbonyl group, as depicted below.

Diagram 1: Resonance Structures of the N-Boc Group This diagram illustrates the key resonance contributors for an N-Boc protected aniline. Delocalization of the nitrogen lone pair (Structure II) reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.

Resonance_Structures cluster_0 Structure I cluster_1 Structure II I Ar-N(H)-C(=O)O-tBu II Ar-N⁺(H)=C(-O⁻)O-tBu I->II

Caption: Resonance delocalization in an N-Boc protected aniline.

This resonance effect decreases the C=O bond order, weakens the bond, and thus shifts the stretching frequency to a lower wavenumber (a "red shift") compared to a simple ketone (typically ~1715 cm⁻¹).[2][3] The extent of this delocalization is directly influenced by the electronic properties of the aniline's aromatic ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the aniline ring pull electron density away from the nitrogen atom.[4] This makes the nitrogen lone pair less available for delocalization into the carbonyl group. As a result, the C=O bond retains more of its double-bond character, becomes stronger, and its stretching frequency shifts to a higher wavenumber (a "blue shift").

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the ring, which in turn increases the electron density on the nitrogen. This enhances the delocalization of the nitrogen's lone pair into the carbonyl (favoring Structure II). The C=O bond is weakened further, and its stretching frequency shifts to a lower wavenumber.[3]

Comparative Analysis: Experimental Data

The following table summarizes the typical N-Boc carbonyl stretching frequencies for a series of para-substituted anilines, as observed in the solid state (Attenuated Total Reflectance, ATR). This data provides a clear, quantitative illustration of the substituent effects discussed.

CompoundSubstituent (at para-position)Electronic EffectTypical C=O Stretch (cm⁻¹)
N-Boc-4-nitroaniline -NO₂Strong Electron-Withdrawing~1745 - 1755
N-Boc-4-chloroaniline -ClWeak Electron-Withdrawing~1735 - 1745
N-Boc-aniline -HNeutral (Reference)~1730 - 1735
N-Boc-4-methylaniline -CH₃Weak Electron-Donating~1725 - 1735
N-Boc-4-methoxyaniline -OCH₃Strong Electron-Donating~1720 - 1730

Note: These are typical values and can vary slightly based on the specific sample preparation and instrument.

The Impact of Sample Phase and Solvent

The physical state of the sample can also influence the carbonyl stretching frequency. In the solid state, intermolecular forces like hydrogen bonding and crystal packing effects can restrict bond vibrations, often leading to slight shifts or broadening of peaks compared to a solution-phase spectrum.[5]

When measured in a solvent, the polarity of the solvent becomes a significant factor. Polar solvents can stabilize the more polar resonance contributor (Structure II), leading to a slight red shift (lower wavenumber) compared to spectra taken in non-polar solvents.[6] For instance, the C=O stretch of an N-Boc aniline measured in chloroform (CDCl₃) might appear at a slightly lower frequency than the same sample measured as a solid KBr pellet or via ATR.

Field-Proven Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) has become the standard for rapid and reliable IR analysis of solid and liquid samples, requiring minimal to no sample preparation.[7][8]

Workflow Diagram: ATR-FTIR Analysis

ATR_FTIR_Workflow A Step 1: Clean ATR Crystal (e.g., with isopropanol) B Step 2: Collect Background Spectrum (Measures ambient atmosphere - H₂O, CO₂) A->B C Step 3: Apply Sample (Place small amount of solid directly on crystal) B->C D Step 4: Apply Pressure (Use anvil to ensure good contact with crystal) C->D E Step 5: Collect Sample Spectrum D->E F Step 6: Process Data (Automatic background subtraction, peak analysis) E->F

Caption: Standard workflow for obtaining an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Crystal Preparation: Begin by ensuring the ATR crystal (commonly diamond or germanium) is impeccably clean.[8] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol, then allow it to dry completely.

  • Background Collection: With the clean, empty crystal, collect a background spectrum.[8] This essential step measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the N-Boc aniline solid (typically just a few milligrams) directly onto the center of the ATR crystal.[9]

  • Pressure Application: For solid samples, lower the instrument's pressure anvil and apply firm, consistent pressure.[9][10] This is critical to ensure intimate contact between the sample and the ATR crystal's surface, which is necessary for a strong, high-quality signal.[9] Do not overtighten.

  • Spectrum Acquisition: Initiate the sample scan. Most modern FTIR spectrometers will collect and average multiple scans (e.g., 16 or 32) in under a minute to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the strong, sharp peak in the 1700-1760 cm⁻¹ region, characteristic of the N-Boc carbonyl stretch. Also, look for the N-H stretch, which typically appears as a sharp peak around 3300-3400 cm⁻¹.[11]

This robust protocol provides a self-validating system. A clean, well-defined spectrum with a strong carbonyl peak in the expected region is a high-confidence indicator of successful Boc protection.

Conclusion

The N-Boc carbonyl stretch is a powerful diagnostic tool for chemists. Its position is not fixed but is instead a sensitive probe of the electronic environment within the molecule. By understanding the predictable shifts caused by electron-donating and electron-withdrawing substituents on the aniline ring, researchers can gain deeper insight into their molecules and more confidently verify the outcomes of their protection reactions. The use of modern ATR-FTIR spectroscopy provides a rapid, reliable, and straightforward method for obtaining this critical data.

References

  • ExperimentIRSpectroscopy Documentation - Emerald Cloud Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • CH362: Use of IR Spectrometer with an ATR cell - Oregon State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]

  • Bou-Chacra, N. A., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. PMC. [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mihály, J., et al. (2024). Reactive Deep Eutectic Solvent for an Eco-Friendly Synthesis of Cellulose Carbamate. Polymers. [Link]

  • Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry. (n.d.). [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • N,N-DI-Boc-4-nitroaniline. PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Infrared Tables (short summary of common absorption frequencies). (n.d.). Retrieved February 15, 2026, from [Link]

  • SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. (n.d.). DTIC. [Link]

  • Differences between Liquid and Solid Infrared Spectrometry. Chemistry Stack Exchange. (2018, May 28). [Link]

  • Carbonyl IR Frequency Shifts Guide. Scribd. (n.d.). [Link]

  • Low-temperature infrared study of ammonium carbamate formation. ResearchGate. (2026, January 3). [Link]

  • FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... ResearchGate. (n.d.). [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ResearchGate. (n.d.). [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2025, September 11). [Link]

  • Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). [Link]

  • N-Benzyl-p-anisidine. NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Nitroaniline. Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. (n.d.). [Link]

  • p-Nitroaniline. NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Boc 4-Nitroaniline. Reddit. (2024, August 17). [Link]

  • Aniline. NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Methoxyaniline. ATB. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Reactivity of N-Methyl-Boc-p-toluidine vs. N-H-Boc-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection, valued for its stability and predictable cleavage under acidic conditions. However, the reactivity of the protected molecule is not solely dictated by the Boc group itself. Subtle modifications to the protected nitrogen atom can induce significant changes in reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: tert-butyl (4-methylphenyl)carbamate (N-H Boc-p-toluidine) and tert-butyl methyl(4-methylphenyl)carbamate (N-methyl Boc-p-toluidine). We will explore how the simple addition of a methyl group on the nitrogen atom fundamentally alters the electronic and steric landscape of the molecule, leading to divergent behavior in key synthetic transformations. This analysis is supported by mechanistic principles and established experimental observations to guide researchers in making informed decisions for their synthetic strategies.

The Core Distinction: Electronic and Steric Profiles

The fundamental difference between N-H and N-methyl Boc-p-toluidine lies in the substitution at the nitrogen atom. This seemingly minor change introduces significant electronic and steric perturbations that propagate throughout the molecule.

  • Electronic Effects : The nitrogen lone pair in a Boc-protected aniline is delocalized through resonance with the adjacent carbonyl group, which significantly attenuates its basicity and nucleophilicity compared to a free amine.[1] In N-methyl Boc-p-toluidine, the methyl group acts as a weak electron-donating group through induction (+I effect). This effect slightly increases the electron density on the nitrogen atom compared to its N-H counterpart. While the dominant electronic feature remains the resonance with the Boc group's carbonyl, this subtle inductive donation can influence the electron-donating character of the entire substituent on the aromatic ring.

  • Steric Effects : The substitution of a hydrogen atom with a methyl group introduces considerable steric bulk around the nitrogen. This increased steric hindrance can impede the approach of reagents to the nitrogen atom itself and, more significantly, to the ortho positions of the aromatic ring.[2][3] As we will see, this steric factor is often the deciding element in the regioselectivity of aromatic substitution reactions.

  • Acidity of the N-H Proton : A critical and often overlooked difference is the presence of the acidic N-H proton in Boc-p-toluidine. This proton can be readily removed by strong bases, a characteristic that is absent in the N-methyl analog. This feature dramatically alters the strategy required for reactions involving strong organometallic bases, such as directed ortho-metalation.

Caption: Core differences between N-H and N-Methyl Boc-p-toluidine.

Comparative Reactivity in Key Synthetic Transformations

We will now examine three common and synthetically valuable reactions—electrophilic aromatic substitution, acid-catalyzed deprotection, and directed ortho-metalation—to highlight the practical consequences of these structural differences.

Electrophilic Aromatic Substitution (EAS)

The N-Boc group is a moderately activating, ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The nitrogen's lone pair, despite being engaged in resonance with the carbonyl, can still be donated to the aromatic ring to stabilize the positively charged intermediate (the arenium ion).[3][4]

  • Theoretical Impact of N-Methylation :

    • Reactivity : The electron-donating methyl group in N-methyl Boc-p-toluidine should slightly enhance the electron-donating capacity of the substituent, making the aromatic ring marginally more activated towards electrophilic attack compared to the N-H analog.

    • Regioselectivity : The primary differentiator is steric hindrance. The bulkier N-methyl-Boc group will significantly disfavor electrophilic attack at the ortho positions.[2] Consequently, a higher ratio of the para-substituted product is expected for N-methyl Boc-p-toluidine. Since the starting material is already para-substituted (p-toluidine), EAS will occur at the ortho positions relative to the amino group. The steric bulk of the N-methyl-Boc group will therefore play a crucial role in the reaction rate and yield.

  • Experimental Workflow: Bromination A typical experimental setup would involve treating the Boc-protected toluidine with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

EAS_Workflow cluster_start Starting Material cluster_product Product start_NH N-H Boc-p-toluidine reagents NBS, Solvent (e.g., DCM) start_NH->reagents start_NMe N-Methyl Boc-p-toluidine start_NMe->reagents product_NH ortho-Bromo Product (Major) reagents->product_NH Less Steric Hindrance product_NMe ortho-Bromo Product (Slower reaction, potentially lower yield due to sterics) reagents->product_NMe More Steric Hindrance

Caption: Workflow for comparative electrophilic aromatic substitution.

Acid-Catalyzed Deprotection

The removal of the Boc group is a cornerstone of its utility, typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stabilized tert-butyl cation (which usually forms isobutene).[5][6]

  • Theoretical Impact of N-Methylation : The electronic influence of the N-methyl group on the basicity of the distant carbonyl oxygen is minimal. Therefore, significant differences in the intrinsic rate of acid-catalyzed cleavage are not typically expected. However, some studies on thermal deprotection have shown that secondary N-Boc amines can be deprotected more efficiently than primary N-Boc amines.[7] This suggests that factors like ground-state stability and the stability of intermediates could be subtly influenced by N-alkylation, potentially leading to modest rate differences depending on the specific deprotection conditions employed. Kinetic studies have shown that Boc cleavage can exhibit a second-order dependence on acid concentration, indicating a complex mechanism involving a general acid-catalyzed separation of an ion-molecule pair.[8][9]

  • Experimental Protocol: Standard Boc Deprotection

    • Dissolve the N-Boc-p-toluidine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Perform an aqueous basic workup to neutralize the excess acid and isolate the free amine product.

Boc_Deprotection_Mechanism A Boc-Protected Amine B Protonated Carbamate A->B H+ (e.g., TFA) C Fragmentation B->C Unimolecular Cleavage D Free Amine + CO2 + tert-Butyl Cation C->D

Caption: Mechanism of acid-catalyzed Boc deprotection.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H activation strategy for regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) to coordinate a strong organolithium base, facilitating deprotonation at a nearby ortho position. The N-Boc group is a potent DMG.[10][11][12]

  • Theoretical Impact of N-Methylation : This is where the most dramatic difference in reactivity is observed.

    • N-H Boc-p-toluidine : The N-H proton is significantly more acidic (pKa ≈ 25-26) than the aromatic C-H protons (pKa ≈ 43). Therefore, the first equivalent of a strong base (e.g., s-BuLi or t-BuLi) will simply deprotonate the nitrogen, forming a lithium amide. A second equivalent of base is then required to deprotonate the ortho C-H bond to form the desired dianion for subsequent reaction with an electrophile.

    • N-Methyl Boc-p-toluidine : Lacking the acidic N-H proton, this substrate can, in principle, undergo direct ortho-lithiation with a single equivalent of base. This simplifies the stoichiometry of the reaction. However, the increased steric bulk of the N-methyl-Boc group can slow down the rate of ortho-deprotonation compared to the N-lithiated intermediate of the N-H analog.

  • Experimental Protocol: ortho-Metalation and Silylation

    • To a solution of the N-Boc-p-toluidine substrate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add sec-butyllithium (s-BuLi).

      • For N-H Boc-p-toluidine , add 2.2 equivalents of s-BuLi.

      • For N-Methyl Boc-p-toluidine , add 1.1 equivalents of s-BuLi.

    • Stir the solution at -78 °C for 1-2 hours.

    • Add an electrophile, such as trimethylsilyl chloride (TMSCl, 1.2 eq), and stir for an additional hour at -78 °C.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

DoM_Comparison cluster_NH N-H Boc-p-toluidine Pathway cluster_NMe N-Methyl Boc-p-toluidine Pathway NH_start Substrate NH_step1 1. Add 1st eq. s-BuLi NH_start->NH_step1 NH_anion N-Anion Intermediate NH_step1->NH_anion NH_step2 2. Add 2nd eq. s-BuLi NH_anion->NH_step2 NH_dianion ortho-Lithiated Dianion NH_step2->NH_dianion Quench Quench and Workup NH_dianion->Quench Add Electrophile (e.g., TMSCl) NMe_start Substrate NMe_step1 Add 1 eq. s-BuLi NMe_start->NMe_step1 NMe_anion ortho-Lithiated Anion NMe_step1->NMe_anion NMe_anion->Quench Add Electrophile (e.g., TMSCl) Product ortho-Functionalized Product Quench->Product

Caption: Divergent pathways for Directed ortho-Metalation.

Summary of Reactivity Comparison

Reaction TypeN-H Boc-p-toluidineN-Methyl Boc-p-toluidineKey Differentiating Factor
Electrophilic Aromatic Substitution Moderately activated, ortho, para-director.Slightly more activated ring; strong steric hindrance at ortho positions.Steric Hindrance
Acid-Catalyzed Deprotection Standard cleavage rates.Generally similar rates, though may be slightly faster under certain conditions.Subtle Electronic/Stability Effects
Directed ortho-Metalation Requires two equivalents of strong base due to acidic N-H proton.Requires only one equivalent of strong base.Presence of Acidic N-H Proton

Conclusion and Strategic Recommendations

The choice between N-H and N-methyl Boc-p-toluidine is not arbitrary but a strategic decision that can significantly impact the outcome and efficiency of a synthetic route.

  • Choose N-H Boc-p-toluidine when your synthesis requires functionalization at the ortho position via electrophilic substitution where minimal steric hindrance is desired. Be prepared to use a two-fold excess of base if you plan to perform directed ortho-metalation.

  • Choose N-Methyl Boc-p-toluidine when the synthetic plan involves directed ortho-metalation and a more streamlined, single-equivalent base protocol is preferred. This substrate is also advantageous in EAS reactions where substitution at positions other than ortho to the amine is desired, as the bulky group can serve as a steric shield.

Ultimately, a thorough understanding of the subtle interplay between electronic and steric effects, as demonstrated by this comparison, empowers the medicinal and process chemist to design more robust, efficient, and predictable synthetic pathways.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Clayden, J., & Youssef, L. H. (2014). Directed (ortho) Metallation. University of Manchester. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2012). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • Katritzky, A. R., & Lam, J. N. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(17), 4745–4747. [Link]

  • Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

Sources

Reference Standards for N-Boc-N-methyl-p-toluidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-N-methyl-p-toluidine is a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its purity is often assumed based on vendor Certificates of Analysis (CoA), yet the presence of the free amine (N-methyl-p-toluidine)—a potential genotoxic impurity precursor—and the acid-labile nature of the Boc protecting group demand a more rigorous analytical strategy than simple HPLC area normalization.

This guide objectively compares the reliability of Commercial Reagent Grade materials against In-House Primary Reference Standards qualified via Quantitative NMR (qNMR). It establishes that for critical drug development workflows, relying solely on commercial reagent purity claims is insufficient due to the "invisible" nature of inorganic salts and residual solvents in UV-based detection.[1]

Part 1: The Comparative Analysis

In the absence of a commercially available ISO 17034 Certified Reference Material (CRM) for this specific intermediate, laboratories must choose between using a commercial "Analytical Standard" or qualifying their own "Primary Reference Standard."

The Hierarchy of Standards
FeatureOption A: In-House Primary Standard (qNMR) Option B: Commercial Analytical Standard Option C: Reagent Grade Material
Definition Material characterized by a primary ratio method (qNMR) traceable to SI units.[1]Material with a vendor CoA, typically assigned purity via HPLC-UV (100% - impurities).[1]Synthesis starting material; purity often "Technical Grade" (>95%).[1]
Accuracy High (>99.5%) Variable (95-99%) Low (Variable)
Traceability Direct link to NIST/NMIJ via Internal Standard.[1]Traceable only to the vendor's method.None.
Detection Scope Detects water, solvents, salts, and organics.Detects only UV-active impurities.[1]Minimal characterization.
Risk Profile Low: Eliminates "mass balance" errors.Medium: Risks overestimating purity if non-chromophoric impurities exist.[1]High: Unsuitable for quantitative calibration.[1]
Cost/Time High initial effort (2-3 days qualification).[1]Medium (Purchase cost).[1]Low.
Critical Experimental Insight: The "UV Trap"

N-Boc-N-methyl-p-toluidine contains an aromatic ring, making it UV active. However, synthetic routes often involve inorganic bases (e.g., K₂CO₃) or drying agents.

  • The Trap: A Reagent Grade sample might show 99.8% purity by HPLC-UV because the salts and residual water are invisible at 254 nm.

  • The Reality: qNMR analysis often reveals the actual mass fraction purity is only 92-95% due to these invisible contaminants. Using Option C to calibrate an assay would result in a 5-8% systematic error in your potency calculations.

Part 2: Experimental Protocol (Self-Validating)

The following protocol describes the generation of an In-House Primary Reference Standard (Option A). This method is self-validating because it relies on the ratio of protons, not on external calibration curves.

Method: Quantitative NMR (qNMR) Purity Assignment[1][2][3]

Objective: Determine the mass fraction purity (


) of N-Boc-N-methyl-p-toluidine.
1. Reagents & Materials
  • Analyte: N-Boc-N-methyl-p-toluidine (Crude or Reagent Grade).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO

    
    ).[1]
    
    • Requirement: IS must be TraceCERT® or NIST-traceable grade.[1]

    • Selection Logic: TCNB has a singlet aromatic signal (~8.0 ppm) that does not overlap with the toluidine methyls or Boc protons.[1]

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid-catalyzed Boc deprotection).[1]
2. Sample Preparation (Gravimetric)
  • Step 1: Weigh exactly

    
     mg of the Internal Standard (
    
    
    
    ) into a glass weighing boat.
  • Step 2: Weigh exactly

    
     mg of the Analyte (
    
    
    
    ) into the same boat.
  • Step 3: Transfer both solids quantitatively into an NMR tube using 0.6 mL of DMSO-

    
    .
    
  • Validation Check: Ensure complete dissolution.[1][2] Any turbidity invalidates the experiment.[1]

3. Instrument Parameters (Critical for Accuracy)
  • Pulse Sequence: 90° pulse (zg or equivalent).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: To ensure 99.9% magnetization recovery (

      
      ). The Boc tert-butyl protons have long 
      
      
      
      relaxation times. Short delays cause under-integration.[1]
  • Scans: 16 or 32 (High S/N required).

  • Temperature: 298 K (Controlled).

4. Data Processing
  • Phase/Baseline: Manual correction is mandatory.[1] Do not use auto-correction.

  • Integration:

    • Integrate the IS peak (

      
      , e.g., TCNB singlet).
      
    • Integrate a specific Analyte signal (

      
      , e.g., Aromatic doublet or N-Methyl singlet).[1] Avoid the Boc peak if possible due to potential overlap with solvent impurities.
      
5. Calculation

[1]

Where:

  • 
     = Integral Area[1][3]
    
  • 
     = Number of protons (e.g., 1 for TCNB, 3 for N-Methyl)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (as a decimal)[1]
    

Part 3: Qualification Workflow & Visualization

The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.

ReferenceStandardQualification RawMaterial Raw Material (N-Boc-N-methyl-p-toluidine) IdentityCheck Identity Check (1H NMR / IR / MS) RawMaterial->IdentityCheck PurityScreen Purity Screen (HPLC-UV) IdentityCheck->PurityScreen Decision Purity > 98%? PurityScreen->Decision Purification Recrystallization (Heptane/EtOAc) Decision->Purification No qNMR qNMR Analysis (Primary Ratio Method) Decision->qNMR Yes Residuals Residual Solvent/Water (GC-HS / KF) Decision->Residuals Yes Purification->PurityScreen FinalCoA Generate CoA (Primary Reference Standard) qNMR->FinalCoA Mass Fraction Purity Residuals->FinalCoA Volatile Impurities

Figure 1: Workflow for converting raw reagent material into a qualified Primary Reference Standard.

Part 4: Stability & Storage (Expertise)[1]

A reference standard is only valid if it remains stable.[1] For N-Boc-N-methyl-p-toluidine, specific degradation pathways must be monitored.[1]

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile.[1]

    • Risk:[1][4][5][6] Exposure to acidic vapors (e.g., HCl fumes in the lab fridge) will cleave the Boc group, regenerating N-methyl-p-toluidine and releasing isobutylene/CO₂.

    • Mitigation: Store in a desiccator with a basic environment (e.g., small vial of amine scavenger) or strictly segregated from acids.[1]

  • Thermal Stability:

    • Store at 2–8°C . While the solid is generally stable at room temperature, reference standards should always be refrigerated to minimize lattice mobility and oxidation.

    • Assign a 12-month retest date . Re-verify purity via qNMR (single point) annually.

References

  • International Council for Harmonisation (ICH). (2023).[1][7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. [Link][1]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782.[1] [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (Methodology for Internal Standard Selection).[1][3][2][9] [Link][1]

Sources

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